Amoxicillin(1-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H18N3O5S- |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/p-1/t9-,10-,11+,14-/m1/s1 |
InChI Key |
LSQZJLSUYDQPKJ-NJBDSQKTSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)[O-])C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C |
Origin of Product |
United States |
Molecular Mechanism of Antimicrobial Action of Amoxicillin
Inhibition of Bacterial Cell Wall Biosynthesis
The primary mechanism of amoxicillin (B794) is the inhibition of bacterial cell wall biosynthesis. pexacy.compatsnap.com The bacterial cell wall is a vital structure composed of peptidoglycan, which provides structural integrity and protects the bacterium from osmotic pressure. patsnap.comopen.edu Amoxicillin's interference with this synthesis ultimately leads to cell death. pexacy.com
Interaction with Penicillin-Binding Proteins (PBPs)
Amoxicillin's action is mediated through its binding to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. patsnap.compatsnap.com These proteins, located on the bacterial cell membrane, are responsible for the transpeptidation and transglycosylation reactions that cross-link the peptidoglycan chains, forming a strong, mesh-like structure. open.edudrugbank.combiomol.com
Different bacteria possess various types of PBPs, and amoxicillin's effectiveness can be influenced by its binding affinity to these specific subtypes. wikipedia.org PBPs are broadly categorized into high-molecular-weight (HMW) and low-molecular-weight (LMW) classes. wikipedia.org HMW PBPs are essential for cell viability and are further divided into class A, which have both transglycosylase and transpeptidase activity, and class B, which only possess transpeptidase activity. wikipedia.org
In Streptococcus pneumoniae, amoxicillin has shown coselective binding for PBP2x and PBP3. asm.org In Helicobacter pylori, PBP1A demonstrates a higher affinity for amoxicillin compared to PBP2 and PBP3. asm.org Studies on H. pylori have identified specific amino acid substitutions in PBP1 that decrease amoxicillin binding, leading to resistance. nih.govnih.gov For instance, mutations such as Val469Met, Phe473Leu, and Ser543Arg in PBP1 of certain H. pylori strains have been shown to reduce amoxicillin susceptibility. nih.gov
The kinetics of amoxicillin binding to PBPs involve a multi-step process. oup.comnih.gov Initially, a noncovalent complex is formed between the PBP and the antibiotic. oup.com This is followed by the acylation of the PBP's active site serine, forming a stable covalent complex. oup.com The efficiency of this acylation, represented by the second-order rate constant (k₂/K), is a key determinant of the antibiotic's potency. nih.gov
Table 1: Amoxicillin Binding Specificity to PBP Subtypes in Various Bacteria
| Bacterial Species | PBP Subtype(s) with High Affinity for Amoxicillin | Reference |
|---|---|---|
| Streptococcus pneumoniae | PBP2x, PBP3 | asm.org |
| Helicobacter pylori | PBP1A | asm.org |
| Escherichia coli | PBP3 (coselective with other PBPs) | asm.org |
The formation of the covalent acyl-enzyme complex is the critical step in PBP inhibition by amoxicillin. asm.orgmdpi.com The β-lactam ring of amoxicillin mimics the D-alanyl-D-alanine dipeptide substrate of the PBP transpeptidase. asm.orgresearchgate.net The active site serine of the PBP attacks the carbonyl carbon of the β-lactam ring, leading to the ring's opening and the formation of a stable, covalent acyl-enzyme intermediate. asm.orgoup.commdpi.com This acylation process effectively inactivates the PBP because the subsequent deacylation step, which would regenerate the free enzyme, is extremely slow. oup.comacs.org
The reaction can be summarized by the following kinetic model: E + I ⇌ EI → EI* Where E is the enzyme (PBP), I is the inhibitor (amoxicillin), EI is the noncovalent Michaelis complex, and EI* is the covalent acyl-enzyme complex. oup.com The rate of acylation (k₂) is a crucial factor in the antibiotic's effectiveness. oup.comnih.gov
The covalent binding of amoxicillin to the PBP active site induces conformational changes in the protein. nih.govosti.gov Upon acylation, a rotation of the nucleophilic serine and a twist of the β3 strand can occur. osti.gov The extent of these structural changes can vary depending on the specific PBP and the β-lactam antibiotic. osti.gov For instance, in some PBPs, the catalytic cleft widens to accommodate the antibiotic molecule. osti.gov These structural alterations effectively lock the enzyme in an inactive state, preventing it from participating in cell wall synthesis. nih.gov
Molecular Basis of Covalent Acyl-Enzyme Complex Formation
Disruption of Peptidoglycan Cross-Linking and Polymerization
By inactivating PBPs, amoxicillin directly prevents the cross-linking of peptidoglycan chains. patsnap.comnih.gov This inhibition of the transpeptidation reaction weakens the bacterial cell wall, making it unable to withstand the internal osmotic pressure. patsnap.compatsnap.com The disruption of this crucial process halts further cell wall synthesis and repair. drugbank.com As the bacterium continues to grow and divide without a properly formed cell wall, it becomes structurally compromised. open.edupatsnap.com This ultimately leads to cell lysis and bacterial death, which is the bactericidal outcome of amoxicillin treatment. patsnap.comnih.gov
Upregulation of Bacterial Autolytic Enzymes
In addition to directly inhibiting cell wall synthesis, the interaction of amoxicillin with PBPs can trigger the upregulation of bacterial autolytic enzymes. drugbank.comnih.gov These enzymes, also known as peptidoglycan hydrolases, are normally involved in processes like cell wall turnover and separation of daughter cells after division. asm.org The inhibition of peptidoglycan synthesis by amoxicillin appears to disrupt the balance between cell wall synthesis and hydrolysis, leading to an overactivation of these autolytic enzymes. asm.org This deregulation contributes to the breakdown of the already weakened cell wall, accelerating bacterial lysis and cell death. drugbank.comnih.govasm.org
Differential Activity Against Gram-Positive and Gram-Negative Bacterial Cell Walls
The effectiveness of amoxicillin varies significantly between Gram-positive and Gram-negative bacteria, a difference rooted in the distinct architecture of their respective cell envelopes. nih.govasm.org
Gram-positive bacteria possess a thick, multi-layered peptidoglycan cell wall (30–100 nm thick) that is directly exposed to the external environment. youtube.comnih.gov This wall is not shielded by an outer membrane. nih.gov This structural arrangement makes the PBP enzymes, which are located on the outer surface of the cytoplasmic membrane and within the peptidoglycan layers, readily accessible to amoxicillin. patsnap.com The antibiotic can easily penetrate the porous peptidoglycan layers to reach its PBP targets, leading to efficient inhibition of cell wall synthesis. patsnap.commdpi.com
In contrast, Gram-negative bacteria have a much more complex cell envelope. nih.gov They have only a very thin layer of peptidoglycan (2-3 nm thick) situated within the periplasmic space, which is sandwiched between the inner cytoplasmic membrane and a formidable outer membrane. wikipedia.orgslideshare.net This outer membrane is a lipid bilayer containing lipopolysaccharide (LPS) and acts as a highly selective permeability barrier, preventing many antibiotic molecules from reaching their targets. nih.govnih.govasm.org For amoxicillin to be effective, it must first traverse this outer membrane. As an aminopenicillin, amoxicillin possesses an amino group that enhances its hydrophilicity, allowing it to pass through protein channels called porins in the outer membrane of some Gram-negative species. asm.orgnih.gov However, this passage is less efficient than in Gram-positive bacteria, and some Gram-negative bacteria can develop resistance by mutating these porin channels to restrict entry. nih.govnih.gov Furthermore, the periplasmic space of Gram-negative bacteria can harbor β-lactamase enzymes, which can destroy amoxicillin before it reaches its PBP targets on the inner membrane. asm.org
| Feature | Gram-Positive Bacteria | Gram-Negative Bacteria | Implication for Amoxicillin Activity |
|---|---|---|---|
| Outer Membrane | Absent. nih.govwikipedia.org | Present, contains Lipopolysaccharide (LPS). nih.govmedicalnewstoday.com | The outer membrane of Gram-negative bacteria acts as a significant barrier, reducing amoxicillin penetration. nih.gov |
| Peptidoglycan Layer | Thick (30-100 nm), multilayered. youtube.comnih.gov | Thin (2-3 nm), single-layered. wikipedia.org | The thick, exposed layer in Gram-positive bacteria provides an abundant and accessible target for amoxicillin. patsnap.com |
| Location of PBPs | On the outer surface of the cytoplasmic membrane, within the thick peptidoglycan. patsnap.com | On the outer surface of the inner cytoplasmic membrane, within the periplasmic space. nih.gov | PBPs are more easily reached in Gram-positive bacteria. In Gram-negative bacteria, amoxicillin must first cross the outer membrane. asm.org |
| Periplasmic Space | Virtually absent. | Present between inner and outer membranes. wikipedia.org | Can contain β-lactamase enzymes that degrade amoxicillin before it reaches its target in Gram-negative bacteria. asm.org |
| General Susceptibility | Generally more susceptible. patsnap.commdpi.com | Generally less susceptible; activity is limited to certain species. nih.gov | Structural differences account for amoxicillin's broader and more potent activity against Gram-positive organisms. |
Biochemical and Molecular Mechanisms of Amoxicillin Resistance
Beta-Lactamase-Mediated Resistance
The principal mechanism of resistance to amoxicillin (B794) involves the enzymatic degradation of the antibiotic by β-lactamases. These enzymes hydrolyze the amide bond in the β-lactam ring, a core structural feature of penicillins and related antibiotics, rendering the drug inactive. nih.govplos.org
Hydrolytic Cleavage of the Beta-Lactam Ring
β-lactamases are broadly categorized into two major groups based on their catalytic mechanism: serine β-lactamases and metallo-β-lactamases. biomolther.org
Serine β-lactamases, which include Ambler classes A, C, and D, utilize a serine residue in their active site to catalyze the hydrolysis of the β-lactam ring. mdpi.commsdmanuals.com The process occurs via a two-step acylation and deacylation mechanism. researchgate.netnih.gov Initially, the active-site serine acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring to form a transient acyl-enzyme intermediate. biomolther.orgresearchgate.net This intermediate is then hydrolyzed by a water molecule, regenerating the active enzyme and releasing the inactivated antibiotic. biomolther.orgresearchgate.net
These classes exhibit varied substrate profiles:
Class A enzymes, such as TEM-1 (the most common β-lactamase in Gram-negative bacteria) and SHV-1, are typically active against penicillins like ampicillin (B1664943) and cephalosporins. mdpi.comwikipedia.org Extended-spectrum β-lactamases (ESBLs), which have evolved from these, can hydrolyze a wider range of cephalosporins. mdpi.com
Class C enzymes, often referred to as AmpC cephalosporinases, are primarily active against cephalosporins. mdpi.commsdmanuals.com
Class D β-lactamases, also known as OXA enzymes, are characterized by their high hydrolytic activity against oxacillin (B1211168) and related penicillins. wikipedia.org Some variants within this class have also evolved to hydrolyze carbapenems. tandfonline.com
| Serine β-Lactamase Class | Key Catalytic Residue(s) | Primary Substrates | Examples |
| Class A | Serine | Penicillins, Cephalosporins | TEM, SHV, CTX-M |
| Class C | Serine | Cephalosporins | AmpC |
| Class D (OXA) | Serine, Carbamylated Lysine (B10760008) | Oxacillin, Ampicillin, Cephalothin | OXA-1, OXA-10, OXA-48 |
Metallo-β-lactamases (MBLs), which constitute Ambler class B, are zinc-dependent enzymes. mdpi.commsdmanuals.com They utilize one or two zinc ions in their active site to activate a water molecule, which then acts as a nucleophile to hydrolyze the β-lactam ring. biomolther.orgwikipedia.org This mechanism does not involve the formation of a covalent acyl-enzyme intermediate. nih.gov
MBLs possess a broad substrate spectrum, with the ability to hydrolyze penicillins, cephalosporins, and, significantly, carbapenems, which are often considered last-resort antibiotics. nih.govuu.seinfextx.com This makes MBL-producing bacteria a serious clinical challenge. Currently, there are no clinically approved inhibitors that can effectively block the activity of MBLs. nih.govuu.se However, research into zinc chelators as potential inhibitors is ongoing, as these agents can remove the essential zinc ions from the active site. wikipedia.org
| Metallo-β-Lactamase Subclass | Zinc Ion Ligands | Notable Enzymes |
| B1 | 3 His, 1 Cys, 1 Asp | NDM-1, VIM-2, IMP-1 |
| B2 | - | CphA, ImiS |
| B3 | - | L1, SMB-1 |
Serine Beta-Lactamases (Classes A, C, D): Catalytic Mechanisms and Substrate Profiles
Molecular and Biochemical Studies of Beta-Lactamase Inhibitors
To combat β-lactamase-mediated resistance, inhibitors have been developed to be co-administered with β-lactam antibiotics.
Clavulanic acid is a mechanism-based, irreversible inhibitor, often termed a "suicide inhibitor". researchgate.netwikipedia.orguniroma1.it Structurally similar to penicillin, it binds to the active site of serine β-lactamases. wikipedia.org The enzyme initiates its normal catalytic process, opening the β-lactam ring of clavulanic acid and forming an acyl-enzyme intermediate. researchgate.nettaylorandfrancis.com However, this intermediate is highly reactive and undergoes further chemical rearrangement. wikipedia.org This restructured molecule then covalently bonds to another amino acid residue within the active site, leading to the permanent inactivation of the enzyme. wikipedia.orgwikipedia.org
Clavulanic acid itself has negligible intrinsic antibacterial activity. wikipedia.org Its power lies in its ability to protect β-lactam antibiotics from degradation. When combined with amoxicillin, clavulanic acid irreversibly inhibits many β-lactamases, allowing amoxicillin to reach its target—the penicillin-binding proteins (PBPs)—and exert its antibacterial effect. taylorandfrancis.comdrugbank.comnih.gov This combination restores the effectiveness of amoxicillin against many β-lactamase-producing resistant bacteria. wikipedia.org
Studies have demonstrated this synergistic effect against a wide range of bacteria, including strains of Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Haemophilus ducreyi that would otherwise be resistant to amoxicillin alone. nih.govnih.gov The combination of amoxicillin and clavulanic acid is effective against bacteria producing plasmid-mediated β-lactamases and certain chromosomally mediated enzymes. taylorandfrancis.comnih.gov
Development of Novel Beta-Lactamase Inhibitor Compounds
To combat β-lactamase-mediated resistance, β-lactamase inhibitors (BLIs) have been developed. These compounds are co-administered with β-lactam antibiotics to protect them from degradation. nih.gov
Initially developed inhibitors like clavulanic acid, sulbactam, and tazobactam (B1681243) are effective against many Class A serine β-lactamases. mdpi.com However, the emergence of new β-lactamases that are not susceptible to these inhibitors has driven the development of novel BLIs. nih.gov
Newer, non-β-lactam BLIs like avibactam (B1665839) and relebactam (B560040) exhibit a broader spectrum of activity. nih.govnih.gov Avibactam, for instance, is effective against Class A, Class C, and some Class D β-lactamases. nih.govresearchgate.net Vaborbactam, a boronate-based inhibitor, is another novel agent with high affinity for Class A and C β-lactamases. nih.gov Boron-based inhibitors like xeruborbactam (B10854609) are also in development and show promise against a wide range of β-lactamases, including metallo-β-lactamases (MBLs). mdpi.com
Table 1: Novel Beta-Lactamase Inhibitors and their Characteristics
| Inhibitor | Class | Mechanism of Action | Spectrum of Activity |
| Avibactam | Diazabicyclooctane | Forms a reversible covalent bond with the enzyme. researchgate.net | Class A, C, and some D β-lactamases. nih.govresearchgate.net |
| Relebactam | Diazabicyclooctane | Inhibits Class A and C enzymes. nih.govresearchgate.net | Class A and C β-lactamases. nih.gov |
| Vaborbactam | Boronate-based | Forms a reversible dative bond with the β-lactamase. nih.gov | Class A and C β-lactamases. nih.gov |
| Xeruborbactam | Boron-based | Broad-spectrum inhibitory activity. mdpi.com | Serine β-lactamases (Classes A-D) and metallo-β-lactamases. mdpi.com |
Structural Characterization of Inhibitor-Resistant Beta-Lactamases
The effectiveness of β-lactamase inhibitors can be compromised by mutations in the β-lactamase enzymes. These inhibitor-resistant TEM (IRT) β-lactamases often have amino acid substitutions at key positions that reduce the binding affinity of the inhibitor. oup.comresearchgate.net For example, mutations at position 69 in TEM-type β-lactamases have been shown to be a dominant factor in resistance to β-lactamase inhibitors. oup.com
Structural studies of these resistant enzymes provide valuable insights into the mechanisms of resistance and can guide the design of new, more effective inhibitors. asm.org For instance, the three-dimensional structures of some Class C β-lactamases have been determined, which helps in understanding their catalytic mechanisms and substrate specificity. mdpi.com Molecular modeling has also been used to understand the structural basis of inhibitor resistance, such as the role of specific amino acid substitutions in stabilizing the active site. oup.com
Alterations in Penicillin-Binding Proteins (PBPs)
Penicillin-binding proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. nih.gov Amoxicillin and other β-lactam antibiotics exert their effect by binding to and inhibiting these proteins, leading to cell wall instability and bacterial lysis. nih.gov Alterations in PBPs are a significant mechanism of resistance, particularly in bacteria like Streptococcus pneumoniae and Helicobacter pylori. nih.govnih.gov
Amino Acid Substitutions and Point Mutations in PBP Active Sites
Resistance to amoxicillin can arise from amino acid substitutions in or near the active sites of PBPs. nih.gov These changes reduce the affinity of the PBP for the antibiotic. nih.gov In S. pneumoniae, alterations in PBPs 1a, 2b, and 2x are associated with penicillin resistance. nih.gov For example, substitutions such as T371A or S in PBP1a have been observed in penicillin-resistant strains. nih.gov Similarly, in H. pylori, specific amino acid substitutions in PBP1, such as Val469Met, Phe473Leu, and Ser543Arg, have been shown to decrease the binding affinity of amoxicillin and confer resistance. nih.gov
Table 2: Key Amino Acid Substitutions in PBPs Conferring Amoxicillin Resistance
| Bacterium | PBP | Amino Acid Substitution | Impact |
| Streptococcus pneumoniae | PBP1a | T371A/S | Decreased affinity for amoxicillin in penicillin-resistant strains. nih.gov |
| Streptococcus pneumoniae | PBP2x | M339F | Found in highly penicillin-resistant strains. nih.gov |
| Helicobacter pylori | PBP1 | Val469Met | Contributes to amoxicillin resistance. nih.gov |
| Helicobacter pylori | PBP1 | Phe473Leu | Contributes to amoxicillin resistance. nih.gov |
| Helicobacter pylori | PBP1 | Ser543Arg | Contributes to amoxicillin resistance. nih.gov |
| Haemophilus influenzae | PBP3 | L389F | Associated with high-level resistance to certain cephalosporins. oup.com |
Role of Bacterial Efflux Pumps in Amoxicillin Resistance
Bacterial efflux pumps are transmembrane proteins that actively transport a wide variety of substances, including antibiotics, out of the bacterial cell. microbialcell.commdpi.com This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and thereby conferring resistance. microbialcell.com
Efflux pumps are a significant factor in the intrinsic and acquired resistance of many bacteria, particularly Gram-negative species. gardp.orgnih.gov Several families of efflux pumps have been identified, including the Resistance-Nodulation-Division (RND) family, which is a major contributor to multidrug resistance. mdpi.comgardp.org While not the primary mechanism of high-level amoxicillin resistance in all bacteria, efflux pumps can contribute to reduced susceptibility and work in concert with other resistance mechanisms. The development of efflux pump inhibitors (EPIs) is an active area of research aimed at overcoming this form of resistance. mdpi.comnih.gov
Synthetic Methodologies and Derivatization Strategies for Amoxicillin
Enzymatic Synthesis of Amoxicillin (B794)
The enzymatic synthesis of amoxicillin represents a significant advancement over traditional chemical methods, offering milder reaction conditions and higher specificity. google.com This biocatalytic approach primarily utilizes the enzyme Penicillin G Acylase (PGA) to facilitate the condensation of a β-lactam nucleus with an acyl donor. sharif.edu
The enzymatic synthesis of amoxicillin is a kinetically controlled process catalyzed by Penicillin G Acylase (PGA). sharif.edu The primary reaction involves the acylation of 6-aminopenicillanic acid (6-APA), the β-lactam nucleus, with an activated acyl donor, typically an ester of D-p-hydroxyphenylglycine, such as D-p-hydroxyphenylglycine methyl ester (PHPGME). google.commdpi.com
The catalytic mechanism involves the formation of an acyl-enzyme intermediate. nih.gov However, the process is complicated by two competing hydrolysis side reactions, which are also catalyzed by PGA:
Hydrolysis of the acyl donor (PHPGME) to form p-hydroxyphenylglycine (PHPG). mdpi.com
Hydrolysis of the product (amoxicillin) back into 6-APA and PHPG. sharif.edumdpi.com
Due to the complexity of the reaction network, developing a full-scale mechanistic kinetic model can be intractable for practical applications. nih.gov Consequently, researchers often employ simplified semi-empirical models or hybrid models that couple mass-balance equations with artificial neural networks to accurately describe the reaction kinetics under various operating conditions. mdpi.comnih.gov
Table 1: Key Reactions in the Enzymatic Synthesis of Amoxicillin This table outlines the primary synthesis reaction and the competing hydrolysis side reactions catalyzed by Penicillin G Acylase (PGA).
| Reaction Type | Reactants | Enzyme | Product(s) |
| Synthesis | 6-aminopenicillanic acid (6-APA) + D-p-hydroxyphenylglycine methyl ester (PHPGME) | PGA | Amoxicillin + Methanol (B129727) |
| Hydrolysis 1 | D-p-hydroxyphenylglycine methyl ester (PHPGME) + Water | PGA | p-hydroxyphenylglycine (PHPG) + Methanol |
| Hydrolysis 2 | Amoxicillin + Water | PGA | 6-aminopenicillanic acid (6-APA) + p-hydroxyphenylglycine (PHPG) |
The efficiency and yield of the enzymatic synthesis of amoxicillin are highly dependent on the optimization of key reaction parameters. mdpi.com
pH: The pH of the reaction medium is a critical factor. The optimal pH for the synthesis reaction is typically in the slightly acidic range of 5.5 to 6.5. nih.govbrieflands.com At higher pH values (e.g., above 7.0), the hydrolytic side reactions become more dominant, leading to a decrease in amoxicillin yield. brieflands.comsid.ir Maintaining a constant pH throughout the reaction is preferable to a variable one for achieving better results. sharif.edusid.ir
Temperature: Temperature influences both enzyme activity and the balance between synthesis and hydrolysis. The optimal temperature for amoxicillin synthesis is generally found to be between 25°C and 35°C. brieflands.comsid.ir While lower temperatures (e.g., 4°C) can sometimes lead to a higher final yield by suppressing hydrolysis, they also result in significantly lower reaction rates and productivity. scielo.br Conversely, some studies have shown that increasing the temperature from 25°C to 35°C can increase the yield. sharif.edusid.ir
Substrate Concentration: The concentrations and molar ratio of the substrates (6-APA and PHPGME) are crucial. A higher molar ratio of the acyl donor (PHPGME) to the β-lactam nucleus (6-APA) is often employed to drive the reaction towards synthesis. sid.ir However, very high concentrations of 6-APA (e.g., >20 mM) have been observed to slow the formation of the acyl-enzyme complex, which is detrimental to the process. mdpi.com
Table 2: Optimized Parameters for Enzymatic Amoxicillin Synthesis This table summarizes typical optimal conditions reported in various studies for maximizing amoxicillin yield and productivity.
| Parameter | Optimal Range/Value | Rationale | Source(s) |
| pH | 5.5 - 6.5 | Balances enzyme activity and minimizes hydrolytic side reactions. | nih.govbrieflands.com |
| Temperature | 25°C - 35°C | Maximizes synthesis rate while managing hydrolysis. | brieflands.comsid.irresearchgate.net |
| Substrate Ratio (HPGM:6-APA) | 2:1 to 3:1 | A higher acyl donor concentration favors the synthesis pathway. | brieflands.comsid.ir |
| Enzyme Concentration | 5 g/L | A sufficient enzyme amount is needed for an effective reaction rate. | sid.irresearchgate.net |
A significant challenge in the enzymatic synthesis of amoxicillin is the undesirable hydrolysis of reactants and products due to the high water activity in the aqueous reaction medium. researchgate.net To overcome this, organic co-solvents and ionic liquids (ILs) are used to reduce water activity, thereby improving selectivity and yield. researchgate.netsemanticscholar.org
Organic Co-solvents: The addition of water-miscible organic solvents, such as ethylene (B1197577) glycol, can enhance the synthesis of amoxicillin. For instance, using ethylene glycol as a co-solvent (at 50% v/v) has been reported to achieve a yield of 69.13%. sharif.edu However, organic solvents often present disadvantages related to volatility, flammability, and toxicity. semanticscholar.org
Ionic Liquids (ILs): Ionic liquids have emerged as a promising "green" alternative to conventional organic solvents. researchgate.net They possess negligible vapor pressure, high thermal stability, and can be recycled. rsc.org Studies using ILs based on the 1-butyl-3-methylimidazolium (BMI) cation have shown a remarkable increase in the synthesis/hydrolysis (S/H) ratio. For example, using BMI·PF6 as a cosolvent resulted in a 400% increase in selectivity compared to a fully aqueous medium. researchgate.netrsc.org Similarly, BMI·NTf2 increased selectivity by 350% and led to a 36% higher conversion of 6-APA. researchgate.netrsc.org The use of ILs does not appear to deactivate the PGA enzyme, which maintains its physical integrity. rsc.org
The enzymatic route for amoxicillin synthesis is inherently a "green chemistry" strategy compared to the traditional chemical process, as it operates under mild conditions and avoids the use of toxic organochloride solvents and complex protection/de-protection steps. semanticscholar.orgresearchgate.net Further green chemistry principles are being integrated to enhance the sustainability of the process.
Key green approaches include:
Use of Environmentally Friendly Reactants: Replacing the standard acyl donor, p-hydroxyphenylglycine methyl ester (PHPGME), which produces toxic methanol as a by-product, with alternatives like p-hydroxyphenylglycine ethyl ester (PHPGEE). The latter generates ethanol, a significantly less toxic alcohol. researchgate.net
Solvent-Free or Green Solvent Systems: Minimizing or replacing traditional organic solvents with greener alternatives like ionic liquids or conducting reactions in aqueous media. rsc.orgacs.org
Waste Reduction and Recycling: Implementing strategies for by-product recycling and process integration to minimize waste and improve material efficiency, which aligns with the principles of a circular economy. researchgate.netmdpi.com
Energy Efficiency: The mild temperature and pressure conditions of enzymatic synthesis consume less energy compared to the harsh conditions of chemical synthesis. researchgate.net
For the enzymatic synthesis of amoxicillin to be economically competitive with established chemical routes, efficient process integration, including the recycling of by-products, is crucial. researchgate.net The primary by-product formed during the synthesis and hydrolysis reactions is p-hydroxyphenylglycine (PHPG). mdpi.com
Separation: After the enzymatic reaction, a mixture of amoxicillin and PHPG crystals is obtained. PHPG can be separated from the product with high purity (e.g., 99%) through selective pH adjustments. researchgate.net
Re-activation: The recovered PHPG is then used as a reactant for the chemical synthesis of a new acyl donor, such as p-hydroxyphenylglycine ethyl ester (PHPGEE). This esterification can achieve high conversion rates (e.g., 93%). researchgate.net
Recycling: The newly synthesized PHPGEE is then recycled back into the enzymatic reactor for the next batch of amoxicillin synthesis. researchgate.netresearchgate.net
Green Chemistry Approaches in Amoxicillin Production
Chemical Synthesis Pathways and Modernization
While enzymatic synthesis is gaining prominence, chemical synthesis remains a significant industrial method for producing amoxicillin. The traditional chemical route is often criticized for its environmental impact, as it typically involves:
The use of toxic organochloride solvents. semanticscholar.org
Reactions at very low temperatures. semanticscholar.org
Complex multi-step processes requiring the protection and subsequent de-protection of reactive chemical groups. sharif.edu
Modernization efforts in chemical synthesis aim to address these shortcomings by developing more efficient and environmentally friendly pathways. frontiersin.org Recent advancements include the development of novel chemical reactions that can modify antibiotics more simply and efficiently. For example, new methods allow for the direct conjugation of molecules to an antibiotic without extensive chemical modification of the drug itself, which would traditionally require numerous steps. mit.edu
Furthermore, green chemistry principles are being applied to later stages of chemical production, such as crystallization. One study demonstrated the use of citric acid as an environmentally friendly agent to optimize the crystallization of amoxicillin trihydrate, improving purity and yield while avoiding harmful chemicals. researchgate.net Computational tools and machine learning are also being increasingly used to design and predict more efficient and sustainable synthetic pathways from the ground up. frontiersin.org
Synthesis of Novel Amoxicillin Derivatives and Analogs
The core strategy in synthesizing novel amoxicillin derivatives involves the chemical modification of its key functional groups, primarily the α-amino group of the side chain. These modifications aim to alter the molecule's physicochemical properties, protect it from enzymatic degradation, or introduce new functionalities to enhance its antibacterial spectrum and potency.
The condensation of the primary amino group of amoxicillin with various aldehydes yields Schiff bases, also known as imines or azomethines. This synthetic route offers a versatile platform for introducing a wide range of substituents into the amoxicillin scaffold.
The general synthesis involves the reaction of amoxicillin with an aldehyde in a suitable solvent, often an alcohol like methanol or ethanol, sometimes with a catalytic amount of acid or base. jomb.orgresearchgate.net For instance, new Schiff bases have been prepared by reacting amoxicillin trihydrate with aromatic aldehydes such as cinnamaldehyde (B126680) and p-chlorobenzaldehyde. sinica.edu.tw The formation of the imine bond (C=N) is a key characteristic of these derivatives and can be confirmed using spectroscopic techniques like FT-IR and NMR. researchgate.netresearchgate.net
A notable example is the synthesis of a Schiff base from amoxicillin and vanillin (B372448). j-morphology.comnih.gov This reaction typically proceeds via the condensation of the amino group of amoxicillin with the aldehyde group of vanillin in methanol. j-morphology.comnih.gov The resulting Schiff base can be further complexed with various metal ions, such as Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), to create polydentate mixed ligand complexes. j-morphology.comnih.gov These metal complexes often exhibit enhanced antibacterial activity compared to the parent Schiff base. sinica.edu.twmdpi.com
Table 1: Examples of Synthesized Amoxicillin-Based Schiff Bases and Their Characterization
| Aldehyde Reactant | Resulting Schiff Base | Characterization Methods | Reference |
| Vanillin | 6-(2-(4-hydroxy-3-methoxybenzylideneamino)-2-(4-hydroxyphenyl)acetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | ¹H-NMR, FT-IR, UV-Vis, Elemental Analysis | j-morphology.comnih.gov |
| Benzaldehyde | Amoxicillin-benzaldehyde Schiff base | TLC, Melting Point, Spectroscopic Techniques | researchgate.net |
| Cinnamaldehyde | Amoxicillin-cinnamaldehyde Schiff base | Elemental Analysis, Spectral Data | researchgate.net |
| p-Chlorobenzaldehyde | Amoxicillin-p-chlorobenzaldehyde Schiff base | Elemental Analysis, Spectral Data | researchgate.net |
| 2,5-Dihydroxybenzaldehyde | 2,5-dihydroxybenzalideneamoxycillin | Microanalytical, Thermogravimetric, Magnetic and Spectroscopic Data | jomb.org |
The antibacterial activity of these Schiff bases and their metal complexes has been evaluated against various bacterial strains. The results often indicate that the metal complexes show greater antibacterial activity than the free ligands. sinica.edu.twmdpi.com For example, the metal complexes of the amoxicillin-vanillin Schiff base have shown significant effects against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, Acinetobacter baumannii, and Pseudomonas aeruginosa. j-morphology.comnih.gov
Bacterial resistance to amoxicillin is primarily driven by the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. nih.gov Strategies to overcome this resistance focus on protecting the β-lactam ring or enhancing the drug's uptake and accumulation within bacterial cells.
Prodrug Formulations:
One approach is the synthesis of amoxicillin prodrugs. These are inactive derivatives that are converted into the active amoxicillin molecule in the body. A study detailed the design and synthesis of two novel amoxicillin prodrugs, Amoxicillin ProD 1 and Amoxicillin ProD 2. imist.ma These were synthesized by reacting amoxicillin with a maleic anhydride (B1165640) linker, replacing the sensitive amine group with a more stable amide group. j-morphology.com This modification was also found to potentially reduce the bitter taste of the parent drug. imist.ma Kinetic studies have shown that the conversion of these prodrugs back to amoxicillin is pH-dependent, with faster hydrolysis in acidic conditions. nih.gov
Conjugation with β-Lactamase Inhibitors:
A clinically successful strategy is the co-administration of amoxicillin with a β-lactamase inhibitor. While often administered as separate molecules (e.g., amoxicillin/clavulanic acid), research has also explored the synthesis of direct conjugates. For instance, clavulanic acid has been conjugated with amoxicillin through a butenolide linker to create a single molecule with dual functionality. sinica.edu.tw This conjugate demonstrated notable antibacterial activity against various pathogenic microorganisms. sinica.edu.tw Similarly, amoxicillin has been attached to a cephalosporin-1-oxide at the C-3' position to create a hybrid antibiotic. sinica.edu.tw The synthesis of such conjugates often involves multi-step chemical processes, including the use of protecting groups and coupling agents. sinica.edu.twnih.gov
The "Trojan Horse" Strategy: Siderophore Conjugates:
A highly innovative approach to bypass resistance mechanisms, particularly in Gram-negative bacteria, is the "Trojan horse" strategy. This involves conjugating amoxicillin to a siderophore, which is a molecule that bacteria use to acquire iron. Bacteria actively transport siderophores into the cell, thereby unwittingly carrying the antibiotic along with them.
An artificial tris-catecholate siderophore has been synthesized and conjugated with amoxicillin. nih.gov The synthesis involved creating a tripodal siderophore intermediate which was then coupled with amoxicillin via its mixed anhydride. nih.gov These conjugates exhibited significantly enhanced in vitro antibacterial activity against Gram-negative bacteria, especially P. aeruginosa, compared to amoxicillin alone. nih.govmdpi.com The activity of these conjugates was found to be inversely related to the iron concentration in the medium, supporting the hypothesis that they are taken up by bacterial iron transport systems. nih.gov
Table 2: Antibacterial Activity of Selected Amoxicillin Derivatives
| Derivative | Bacterial Strain | Activity (MIC in µM or Inhibition Zone) | Reference |
| Amoxicillin-siderophore conjugate | P. aeruginosa | Significantly enhanced activity compared to parent drug | nih.govmdpi.com |
| Amoxicillin-clavulanic acid conjugate | S. aureus, E. coli | Notable antibacterial activity | sinica.edu.tw |
| Amoxicillin-vanillin-Cu(II) complex | S. aureus, E. coli, K. pneumoniae, S. typhi, A. baumannii, P. aeruginosa | Significant antimicrobial effects | j-morphology.comnih.gov |
| Amoxicillin-cinnamaldehyde Schiff base | S. aureus, E. coli | Good antibacterial activity | researchgate.net |
Table of Mentioned Compounds
Coordination Chemistry of Amoxicillin
Amoxicillin (B794) as a Ligand: Identification of Coordination Sites and Binding Modes
Amoxicillin(1-) is a versatile ligand, offering multiple potential coordination sites for metal ions due to the presence of various donor atoms within its structure. Research has identified several key functional groups that participate in binding to metal centers. These include the amino group (-NH2), the imino group (-NH-) of the β-lactam ring, the carboxylate group (-COO-), the carbonyl oxygen of the β-lactam ring (C=O), and the amide carbonyl oxygen (C=O). researchgate.netnih.govafricaresearchconnects.comnih.govresearchgate.net
The specific binding mode of amoxicillin can vary depending on the metal ion, the reaction conditions, and the stoichiometry of the complex. It can act as a bidentate or tridentate ligand. For instance, studies have shown that amoxicillin can coordinate to metal ions as a bidentate ligand. chemrj.org In other cases, it has been shown to act as a tridentate ligand, coordinating through the amino group, the imino group, and the carbonyl oxygen of the β-lactam. researchgate.netallstudyjournal.com The flexibility in its coordination allows for the formation of a diverse range of metal complexes with varied structures and properties.
Complex Formation with Transition Metal Ions
The ability of amoxicillin to form stable complexes with a variety of transition metal ions has been extensively studied. This complexation can significantly alter the physicochemical and biological properties of the antibiotic.
Synthesis and Characterization of Amoxicillin-Metal Complexes (e.g., Fe(III), Mn(II), Ni(II), Cu(II), Zn(II), Cd(II), Co(II))
The synthesis of amoxicillin-metal complexes is typically achieved by reacting an amoxicillin salt with a corresponding metal salt in a suitable solvent, often at a slightly basic pH. chemrj.org The resulting complexes can be isolated as solid products and are often colored, with the specific color depending on the metal ion involved. scispace.com
A battery of analytical techniques is employed to characterize these newly formed complexes and confirm their formation. These methods include:
UV-Visible (UV-Vis) Spectrophotometry: Changes in the absorption spectra, such as shifts in the maximum wavelength of absorption (λmax), are indicative of complex formation. researchgate.netnih.govkurdishstudies.netdocsdrive.com
Infrared (IR) Spectroscopy: Shifts in the vibrational frequencies of the functional groups of amoxicillin, such as the N-H, C=O, and COO- stretching bands, provide direct evidence of their involvement in coordination to the metal ion. researchgate.netnih.govafricaresearchconnects.comnih.govresearchgate.net
Electrochemical Methods: Techniques like cyclic voltammetry and square wave voltammetry can be used to study the interaction between amoxicillin and metal ions, as the redox behavior of amoxicillin is altered upon complexation. researchgate.netnih.govalliedacademies.org
Magnetic Susceptibility Measurements: These measurements help in determining the geometry of the complexes. nih.govchemrj.org
Elemental Analysis: This technique is used to determine the elemental composition of the complexes and confirm their stoichiometry. nih.govderpharmachemica.com
Conductivity Measurements: Molar conductance values can indicate whether the complexes are electrolytic or non-electrolytic in nature. researchgate.netdocsdrive.com
Stoichiometry of Amoxicillin-Metal Interactions
The molar ratio of metal to ligand in amoxicillin-metal complexes can vary. The most commonly reported stoichiometry is a 1:1 metal-to-ligand ratio. researchgate.netnih.govafricaresearchconnects.comresearchgate.net However, other stoichiometries, such as 1:2 and 2:1, have also been observed in solution and in solid-state complexes. nih.govresearchgate.netnih.gov For instance, in a methanolic medium, Cu(II) has been shown to form both 1:1 and 2:1 complexes with amoxicillin. nih.gov The formation of different stoichiometric species is influenced by factors such as the concentration of reactants and the pH of the solution.
| Metal Ion | Reported Stoichiometry (Metal:Amoxicillin) | Reference(s) |
| Cu(II) | 1:1, 2:1 | nih.gov |
| Fe(III) | 1:1 | researchgate.netnih.govafricaresearchconnects.com |
| Zn(II) | 1:1 | researchgate.netnih.govafricaresearchconnects.com |
| Mn(II) | 1:2 | scispace.com |
| Co(II) | 1:2 | scispace.com |
| Ni(II) | 1:1 | aip.org |
Structural Elucidation of Amoxicillin-Metal Chelates
The coordination of amoxicillin to a metal ion leads to the formation of a chelate, a complex in which the ligand binds to the metal at two or more points. The geometry of these chelates has been investigated using spectroscopic and magnetic data. Proposed structures for various amoxicillin-metal complexes include octahedral, tetrahedral, and square planar geometries. nih.govchemrj.orgallstudyjournal.comaip.orgchemrj.org
For example, studies have suggested an octahedral geometry for Fe(III) and some Co(II) complexes, while a tetrahedral structure has been proposed for a Zn(II) complex. chemrj.orgchemrj.org Ni(II) and Cu(II) complexes have been reported to adopt a square planar geometry. nih.govallstudyjournal.com The specific geometry is dictated by the coordination number of the metal ion and the nature of the ligand and any other co-ligands present in the coordination sphere.
| Metal Complex | Proposed Geometry | Reference(s) |
| [Fe(III)(Amoxicillin)] | Octahedral | chemrj.orgchemrj.org |
| [Mn(II)(Amoxicillin)₂] | Not specified | scispace.com |
| [Ni(II)(Amoxicillin)] | Tetrahedral, Square Planar | chemrj.orgallstudyjournal.com |
| [Cu(II)(Amoxicillin)] | Square Planar | nih.govallstudyjournal.com |
| [Zn(II)(Amoxicillin)] | Tetrahedral | chemrj.orgchemrj.org |
| [Co(II)(Amoxicillin)₂] | Octahedral | chemrj.org |
Influence of Metal Complexation on Amoxicillin's Stability and Biochemical Reactivity
The formation of metal complexes can have a profound impact on the stability and reactivity of the amoxicillin molecule. One of the most significant effects is the enhanced stability of the antibiotic upon complexation. researchgate.netsaudijournals.com Electrochemical studies have demonstrated that the complexation of amoxicillin with transition metals can delay its oxidation process. researchgate.netnih.govafricaresearchconnects.comresearchgate.net This protection against oxidation is crucial as it can improve the shelf-life and efficacy of the antibiotic. africaresearchconnects.com
Furthermore, the complexation can alter the biochemical reactivity of amoxicillin. For instance, some metal complexes of amoxicillin have shown enhanced antibacterial activity compared to the free drug. africaresearchconnects.comscialert.netscialert.net This is attributed to the fact that the metal complex can have different properties, such as increased lipophilicity, which may facilitate its transport across bacterial cell membranes.
Redox Interactions of Amoxicillin with Metal Ions
The interaction between amoxicillin and metal ions involves redox processes. Electrochemical studies have shown that the redox potential of amoxicillin is altered upon complexation. iosrjournals.org For example, the oxidation peak of amoxicillin can be significantly affected by the presence of metal ions like Cu(II), Zn(II), and Fe(III). alliedacademies.orgresearchgate.net The formation of a complex can lead to a shift in the oxidation potential, indicating a change in the ease with which the molecule can be oxidized. researchgate.net In some cases, metal ions can electro-catalyze the redox process of amoxicillin. iosrjournals.org These redox interactions are fundamental to understanding the mechanism by which metal complexation influences the stability and biological activity of amoxicillin.
Computational Chemistry and Theoretical Studies of Amoxicillin
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of the amoxicillin (B794) anion.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict the ground-state molecular geometries, including bond lengths and angles, and other electronic properties of molecules like amoxicillin. ijirset.comjeires.com By solving the Kohn-Sham equations, DFT can accurately reconstruct the electronic structure, providing a theoretical foundation for understanding structure-activity relationships.
Various studies have utilized DFT to determine the optimized geometry of amoxicillin and its derivatives. For instance, calculations using the B3LYP hybrid functional with basis sets like 6-31G(d) or 6-31G+(d) have been performed to find the most stable three-dimensional conformation of the molecule in both the gas phase and in a solvated state. researchgate.netresearchgate.net The optimized geometry obtained from these calculations is crucial as it provides valuable insights into the molecule's reactivity and properties, which can then guide experimental investigations. jeires.com In one study, the molecular structure of amoxicillin was optimized using the DMol3 tool, which is based on DFT. jeires.com Similar DFT approaches, sometimes combining functionals like B3LYP and B3PW91 with basis sets such as SDD and 6-311G, have been applied to amoxicillin analogues, like Schiff base derivatives, to determine their geometric and electronic structures. dergipark.org.tr These computational models are foundational for all further theoretical analyses.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing the chemical reactivity and kinetic stability of a molecule. The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting molecular reactivity. chemmethod.com A smaller gap generally implies higher reactivity and greater ease of electron transfer. chemmethod.com
For the amoxicillin anion, amoxicillin(-1), theoretical studies have calculated these energy values to predict its behavior. One DFT study reported the HOMO-LUMO energy gap for the solvated amoxicillin anion to be 0.20416 Hartree. researchgate.net Another investigation focusing on corrosion inhibition reported a HOMO energy of -5.608 eV and a LUMO energy of -1.873 eV for neutral amoxicillin, resulting in an energy gap of 3.774 eV. jeires.com The relatively low energy gap suggests that the amoxicillin molecule can easily transfer electrons to a metal surface, which is relevant in corrosion inhibition studies. jeires.com
The distribution of these orbitals across the molecule is also significant. In amoxicillin, the electron density of the frontier orbitals is spread across the entire molecule, indicating that reactions can potentially occur at various sites. jeires.comchemmethod.com The specific energy levels of the HOMO and LUMO orbitals also influence interactions with other materials. For example, in a study of Surface-Enhanced Raman Scattering (SERS), the LUMO level of amoxicillin was found to be significantly higher than the Fermi level of silver. This large energy difference hinders the charge transfer process from the metal to the molecule, explaining why amoxicillin does not produce a strong SERS signal under certain conditions.
| Species | State | Method | EHOMO | ELUMO | Energy Gap (ΔE) | Source |
|---|---|---|---|---|---|---|
| Amoxicillin | - | DFT | -5.608 eV | -1.873 eV | 3.774 eV | jeires.com |
| Amoxicillin | - | - | -5.54 eV | -0.75 eV | 4.79 eV | unica.it |
| Amoxicillin(-1) | Solvated | DFT | - | - | 0.20416 Hartree | researchgate.net |
| Amoxicillin | Isolated | DFT | - | - | 0.18722 Hartree | researchgate.net |
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged reactants. chemmethod.com The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color spectrum to denote different potential values. chemmethod.comresearchgate.net Typically, red areas indicate regions of the most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. chemmethod.com Conversely, blue areas represent the most positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. chemmethod.com
MEP analysis of amoxicillin has been used to identify its reactive sites. researchgate.net These maps show that the negative potential is concentrated around electronegative atoms like oxygen and nitrogen, which are part of the carboxyl and amide groups. These electron-rich regions are the most likely sites for interaction with positively charged species or metal surfaces. researchgate.netchemmethod.com For instance, MEP calculations were used to predict the adsorption geometry of amoxicillin on a silver surface, providing insight into the molecule's orientation during interaction. researchgate.net In studies of amoxicillin derivatives, MEP analysis similarly helps to elucidate charge-dipole interactions and identify the most reactive centers in the molecule. dergipark.org.trresearchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge delocalization, hyperconjugative interactions, and charge transfer between atoms or molecular fragments. worldscientific.commdpi.com This analysis is particularly useful for studying the formation of complexes, such as those between amoxicillin and metal ions.
In the context of amoxicillin metal complexes, NBO analysis has been employed to study the charge transfer between the amoxicillin ligand and the central metal atom. chemrj.orgresearchgate.net Such studies are crucial as the biological activity of the drug can be enhanced upon complexation. chemrj.org The analysis quantifies the donation of electron density from the ligand's donor atoms (like oxygen and nitrogen) to the acceptor orbitals of the metal ion. rsc.org This charge transfer stabilizes the complex and is a key feature of the coordination bonds formed. rsc.orgajol.info
Furthermore, the concept of charge transfer is fundamental to understanding other phenomena. For instance, the efficiency of charge transfer between an analyte and a substrate is critical in SERS spectroscopy. Studies have shown that a significant energy gap can prevent the metal-to-molecule charge transfer needed for signal enhancement in amoxicillin.
Nonlinear optical (NLO) properties refer to the changes in the optical characteristics of a material in the presence of intense light. mdpi.com Materials with significant NLO responses have applications in technologies like optical switching and signal processing. Computational methods can predict the NLO properties of molecules by calculating parameters such as the total static dipole moment (μ), the average linear polarizability (α), and the first hyperpolarizability (β).
The NLO properties of amoxicillin and its derivatives have been investigated theoretically. dergipark.org.trresearchgate.net These studies calculate the aforementioned parameters to evaluate the molecule's potential as an NLO material. The charge transfer characteristics within a molecule, often elucidated by NBO analysis, are known to be significant for its NLO features. For example, research on chalcones has shown that biotransformation can impact NLO responses, making them promising candidates for photonic devices. nih.gov While detailed NLO studies on the amoxicillin anion itself are not widespread, the computational framework exists and has been applied to its derivatives, suggesting a potential area for further research. dergipark.org.trresearchgate.net
NBO Analysis and Charge Transfer Studies in Amoxicillin Complexes
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows researchers to observe the dynamic behavior of amoxicillin in various environments, providing insights that are inaccessible through static quantum chemical calculations.
MD simulations have been applied to amoxicillin to explore a range of phenomena:
Behavior in Solution : Simulations have been used to investigate the dynamic behavior of amoxicillin in aqueous solutions. These studies model the interactions between the antibiotic and surrounding water molecules, assessing how environmental factors can influence its electronic structure and conformation. ijirset.com
Decomposition Mechanisms : Reactive MD simulations, using force fields like ReaxFF, have been employed to study the detailed decomposition pathways of amoxicillin in environments like supercritical water. These simulations revealed that the process involves the opening of carbon rings and the breaking of carbon chains, with hydroxyl radicals playing a vital role in the degradation process. researchgate.net
Interaction with Materials : The interaction of amoxicillin with other materials has been a focus of MD studies. For example, simulations have been used to understand the encapsulation of amoxicillin molecules within microporous polymers and their removal from water using graphene oxide membranes. nih.govresearchgate.net
Drug Delivery and Binding : MD simulations are a powerful tool for understanding drug delivery systems and binding interactions. They have been used to investigate the binding and release of the closely related ampicillin (B1664943) from polymer films at an atomic level. nih.gov In another study, MD simulations were performed to analyze the stability of amoxicillin when complexed with the H. pylori Cag A protein, a key target in treating infections. rsc.org
These simulations provide a dynamic picture of amoxicillin's interactions, complementing the static electronic information from quantum calculations and offering a more complete understanding of its chemical behavior.
Conformational Analysis and Dynamic Behavior in Solution
The therapeutic efficacy of an antibiotic is intrinsically linked to its three-dimensional structure and flexibility in a biological environment. For amoxicillin, computational studies have been instrumental in elucidating its conformational landscape and dynamic behavior in solution. In aqueous environments, amoxicillin does not exist as a single, rigid structure but rather as an ensemble of interconverting conformers. usp-pqm.org
Studies on amoxicillin sodium salt in solution have revealed a rapid interconversion between different puckered conformations of the thiazolidine (B150603) ring. usp-pqm.org Specifically, a dynamic equilibrium exists between the S-out-of-plane and C3-out-of-plane conformations. usp-pqm.org Experimental data suggests an equilibrium ratio of 74:26 for these two conformational states, highlighting the molecule's inherent flexibility. usp-pqm.org
Molecular dynamics (MD) simulations provide a powerful lens to observe the behavior of amoxicillin in a simulated aqueous environment. These simulations track the movements and interactions of the molecule with surrounding water molecules over time, offering insights into its stability, reactivity, and how environmental factors influence its electronic structure. ijirset.com For instance, thermodynamic parameters derived from computational calculations can predict how the molecule's orderliness changes when it moves from an isolated state to a solvated state. Calculations have shown that amoxicillin becomes more disordered in a solvated state compared to its isolated gaseous state, which has implications for its interaction with biological targets. researchgate.net
Furthermore, the dynamic behavior of amoxicillin in solution also encompasses its chemical stability and degradation pathways. The hydrolysis of the β-lactam ring is a critical aspect of its inactivation. The mechanism of this hydrolysis is pH-dependent; it can be catalyzed by acid or mediated by water at acidic pH, while at pH values above 8, hydroxide (B78521) ions mediate the process. univie.ac.at Between pH 5 and 7, hydrolysis is primarily an intramolecular process involving the side chain's amino group. univie.ac.at Computational and experimental studies have also shown that in the presence of thiols like dithiothreitol (B142953) (DTT), amoxicillin can catalytically convert into a diketopiperazine (DKP) derivative, a process that cleaves the vital β-lactam ring and reduces its antibacterial potency. nih.gov
Simulation of Amoxicillin-PBP Interactions and Acylation Dynamics
The primary mechanism of action for β-lactam antibiotics like amoxicillin involves the inhibition of Penicillin-Binding Proteins (PBPs), enzymes crucial for the final steps of bacterial cell wall synthesis. nih.gov Computational simulations have been pivotal in detailing the molecular events of this inhibition, particularly the acylation process where amoxicillin forms a stable, long-lived covalent bond with the PBP's active site. nih.govnih.gov
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) potentials combined with molecular dynamics (MD) simulations are employed to model the acylation reaction. nih.gov These simulations reveal that the catalytic serine residue within the PBP active site (e.g., Ser368 in H. pylori PBP1A or Ser294 in P. aeruginosa PBP3) attacks the carbonyl carbon of amoxicillin's β-lactam ring. nih.govbiorxiv.org This nucleophilic attack leads to the opening of the four-membered ring and the formation of a covalent acyl-enzyme complex, effectively inactivating the enzyme and halting peptidoglycan synthesis. nih.govnih.gov
MD simulations can also elucidate the stability of this complex and the non-covalent interactions that anchor the antibiotic in the binding pocket. In the case of H. pylori PBP1A, once the covalent bond with Ser368 is formed, the rest of the amoxicillin molecule is stabilized by non-covalent interactions with surrounding residues, including Gly367, Ala369, Lys371, and Thr556. nih.gov Similarly, docking and MD studies of amoxicillin with PBP2a from Staphylococcus aureus identify the key hydrogen bonds and hydrophobic interactions that precede and stabilize the acylated state. researchgate.net
Interestingly, the principles of acylation dynamics are also central to the enzymatic synthesis of amoxicillin. mdpi.comaiche.org In this kinetically controlled process, an enzyme such as Penicillin G acylase (PGA) couples the acyl donor, D-p-hydroxyphenylglycine methyl ester (D-HPGME), to the 6-aminopenicillanic acid (6-APA) nucleus. mdpi.comresearchgate.net This process also proceeds through an acyl-enzyme intermediate, and dynamic modeling helps to optimize reaction conditions by simulating the concentrations of substrates, intermediates, and products over time. mdpi.comresearchgate.net
Molecular Basis of Beta-Lactamase Inhibition through MD
A primary mechanism of bacterial resistance to amoxicillin is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. nih.govfrontiersin.org Molecular dynamics (MD) simulations have become an indispensable tool for understanding how these enzymes function and for designing inhibitors to counteract their activity. nih.govnih.gov
MD simulations reveal the intricate dynamics of the catalytic process within β-lactamases like TEM-1 and New Delhi Metallo-β-Lactamase-1 (NDM-1). nih.govnih.gov These simulations model the binding of the antibiotic, the subsequent acylation of a key serine residue (in serine-β-lactamases), and the rapid deacylation (hydrolysis) that releases the inactivated antibiotic and regenerates the active enzyme. nih.gov By comparing the dynamics of antibiotic binding in PBPs versus β-lactamases, researchers can understand why the acyl-enzyme intermediate is long-lived in PBPs (leading to inhibition) but transient in β-lactamases (leading to resistance). nih.gov
To combat resistance, amoxicillin is often co-administered with a β-lactamase inhibitor, such as clavulanic acid. frontiersin.org MD simulations are used to study the interaction of these inhibitors with β-lactamases. These studies can identify key residues in the active site that are crucial for inhibitor binding and efficacy. For example, simulations of NDM-1 with potential inhibitors have identified a network of hydrogen bonds and the specific residues (e.g., PHE70, HIS122, LYS216) involved in anchoring the inhibitor within the active site. nih.gov
More advanced techniques, such as dynamical non-equilibrium molecular dynamics (D-NEMD), have been used to identify allosteric sites—locations distant from the active site where the binding of a molecule can modulate enzyme activity. nih.govrsc.org D-NEMD simulations on class A β-lactamases have identified communication networks of residues that link distal regions to the active site. rsc.org Mutations in these predicted distal sites can significantly alter the enzyme's hydrolytic activity, demonstrating that MD simulations can predict functionally important regions remote from the catalytic center. rsc.org
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as amoxicillin) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. chemmethod.com This method is crucial for predicting binding affinity and understanding the molecular interactions that govern biological activity.
Molecular docking has been extensively used to predict and analyze the binding of amoxicillin to its primary targets, the Penicillin-Binding Proteins (PBPs). Docking amoxicillin into the active site of PBP2a of S. aureus or PBP1A of H. pylori reveals the precise orientation the drug adopts. nih.govresearchgate.net These models highlight the formation of hydrogen bonds and other non-covalent interactions between amoxicillin's functional groups (like the hydroxyl, carboxyl, and amino groups) and key amino acid residues in the enzyme's active site, which are critical for stabilizing the drug before the covalent acylation step. nih.govresearchgate.net
Beyond its primary targets, docking studies have explored the polypharmacological effects of amoxicillin, suggesting it may interact with other bacterial proteins. For instance, docking simulations predicted that amoxicillin could bind to E. coli's DNA gyrase B, an enzyme involved in DNA replication, suggesting a potential secondary mechanism of action. researchgate.net Other studies have used docking to investigate amoxicillin's effect on the metabolic proteins of the probiotic Bifidobacterium adolescentis, showing good binding effects on proteins involved in amino acid and glutathione (B108866) metabolism, which may help explain the impact of the antibiotic on gut flora. researchgate.net
The table below summarizes results from various docking studies, showing the predicted binding affinities of amoxicillin to different protein targets.
| Target Protein | Organism | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| PBP1A | Helicobacter pylori | Not specified | Ser368, Gly367, Lys371, Thr556 nih.gov |
| DNA Gyrase B | Escherichia coli | -6.9 | Not specified researchgate.net |
| PBP2a | Staphylococcus aureus | -5.7 | TYR446, LYS406, SER403 researchgate.net |
| Argininosuccinate lyase (AGR1) | Bifidobacterium adolescentis | -6.5 | Not specified researchgate.net |
| Glutathione peroxidase (GPX1) | Bifidobacterium adolescentis | -6.2 | Not specified researchgate.net |
This table is for illustrative purposes. Binding affinities can vary based on the specific docking software and parameters used.
Molecular docking is also employed to study the interaction of amoxicillin with non-biological materials, such as nanomaterials, which have applications in drug delivery, sensing, and water purification. The interaction between amoxicillin and graphene has been a particular focus of such investigations. chemmethod.comchemmethod.com
Docking simulations predict that amoxicillin adsorbs onto the surface of a graphene sheet. chemmethod.comchemmethod.com These studies generate multiple possible binding conformations and rank them based on their binding energy. chemmethod.com The results consistently show a negative binding energy, indicating that the adsorption process is spontaneous and exothermic. chemmethod.comchemmethod.com The interaction is primarily driven by weak van der Waals forces and is considered a physisorption process. chemmethod.comresearchgate.net
Similar computational methods have been applied to study amoxicillin's interaction with graphene oxide (GO) and carbon nanotubes (CNTs). researchgate.netiau.ir Molecular dynamics simulations of amoxicillin with GO membranes show a strong interaction between the antibiotic and the hydroxyl and epoxy functional groups on the GO surface, which influences how the antibiotic is retained by the membrane. researchgate.net Density Functional Theory (DFT) calculations complement docking studies by providing deeper insight into the electronic nature of these interactions. For amoxicillin and graphene oxide, energy decomposition analysis shows that electrostatic energy is a major contributor to the stabilization of the complex. researchgate.net
The table below presents computed binding energy values from docking studies of amoxicillin with different nanomaterials.
| Nanomaterial | Computational Method | Predicted Binding Energy (kcal/mol) | Interaction Type |
| Graphene | Molecular Docking | -6.84 chemmethod.com | Physisorption, van der Waals chemmethod.com |
| Graphene Oxide (Pyrene-based) | DFT | -32.89 researchgate.net | Physisorption, Hydrogen Bonds researchgate.net |
| Carbon Nanotube (CNT) | Molecular Docking | -7.21 iau.ir | Physisorption, Exothermic iau.ir |
Prediction of Amoxicillin Binding to Enzyme Targets
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model used to analyze the electron density distribution in a molecular system. It allows researchers to define atoms and the bonds between them based on the topology of the electron density, providing a rigorous and quantitative description of chemical bonding.
QTAIM analysis has been applied to elucidate the nature of the interactions between amoxicillin and other molecules or surfaces. For instance, in studies of amoxicillin interacting with nanomaterials like graphene and carbon nanotubes, QTAIM calculations are performed on the optimized geometry of the amoxicillin-nanomaterial complex. chemmethod.comiau.ir By analyzing the properties at the bond critical points (BCPs)—locations between two atoms where the electron density is at a minimum—researchers can characterize the type of interaction. For the amoxicillin-graphene complex, QTAIM analysis confirms that the interactions are non-covalent, consistent with weak van der Waals forces, as indicated by the low electron density and positive Laplacian values at the BCPs. chemmethod.comchemmethod.com
QTAIM has also been used to investigate intermolecular interactions in co-processed drug formulations. In a study of co-ground mixtures of amoxicillin and the proton-pump inhibitor omeprazole (B731), QTAIM analysis was performed on DFT-calculated heterodimers. nih.gov The analysis helped to confirm and characterize the specific intermolecular hydrogen bonds suggested by experimental spectroscopic data, such as the interaction between the sulfoxide (B87167) group of omeprazole and the primary amine of amoxicillin. nih.gov This provides a fundamental, electron-density-based understanding of the forces holding the two drug molecules together in a disordered solid phase. nih.gov Similarly, QTAIM can be used to investigate the nature of the interatomic bonding within the amoxicillin molecule itself, providing insights into its intrinsic electronic structure and stability. researchgate.net
Environmental Fate and Transformation Pathways of Amoxicillin
Abiotic Degradation Processes in Aquatic Systems
Abiotic degradation, which involves non-living environmental factors, significantly contributes to the transformation of amoxicillin (B794) in water. The primary abiotic processes include hydrolysis, photolysis, and oxidation. nih.gov
Hydrolysis is a major abiotic degradation pathway for amoxicillin, involving the cleavage of its unstable β-lactam ring by water. nih.govnoaa.gov This process is highly dependent on the pH of the aqueous medium. nih.govnih.gov The degradation rate of amoxicillin typically follows a U-shaped pH-dependence, exhibiting greater stability near neutral pH and faster degradation in highly acidic or basic conditions. researchgate.net
The primary mechanism involves a nucleophilic attack by a water molecule on the carbonyl carbon of the β-lactam ring, leading to ring-opening and the formation of amoxicillin penicilloic acid. nih.govnoaa.gov This initial hydrolysis product can then undergo further transformations. For instance, at a low pH (around 5), amoxicillin penilloic acid may form, while at higher pH levels (7 or 8), the diketopiperazine degradation product is more likely. noaa.gov Laboratory experiments have shown that the pattern and timing of transformation products are strongly pH-dependent. nih.gov At neutral pH, amoxicillin penicilloic acid, amoxicillin 2',5'-diketopiperazine, and amoxicillin penilloic acid have been identified as initial products. nih.gov
Kinetic studies have quantified the effect of pH on amoxicillin's stability, often reporting pseudo-first-order kinetics. nih.gov The zwitterionic form of the drug, present near its isoelectric point, is generally the most stable. nih.gov The rate of hydrolysis increases in both acidic and basic environments, a phenomenon known as specific-acid and specific-base catalysis. nih.gov The presence of certain metal ions, such as copper and zinc, can also catalyze and accelerate the hydrolysis of amoxicillin in environmental waters. noaa.govresearchgate.net
Table 1: pH-Dependent Hydrolysis of Amoxicillin This table is interactive. You can sort and filter the data.
| pH | Temperature (°C) | Half-life (t½) (hours) | Rate Constant (k) | Notes |
|---|---|---|---|---|
| 3.0 | 25 | - | - | Amoxicillin is more stable in acidic environments compared to alkaline. akjournals.com |
| 4.0 | 25 | 8.8 | - | Under simulated sunlight. frontierspartnerships.org |
| 5.5 | 25 | 9.9 | - | Under simulated sunlight. frontierspartnerships.org |
| 7.0 | 25 | - | - | Degradation is faster at pH 7.0 compared to pH 3.0. akjournals.com |
| 7.2 | 25 | 7.7 | - | Under simulated sunlight, this was the lowest half-life observed. frontierspartnerships.orgconsensus.app |
| 10.0 | 25 | - | - | Degradation is more pronounced at higher pH. akjournals.com |
| 13.0 | 20 | ~0.5 | - | ~40% degradation observed after 20 minutes. mdpi.com |
Direct photolysis occurs when amoxicillin molecules directly absorb light energy, leading to their degradation. oaepublish.com Amoxicillin can absorb UV light at wavelengths greater than 290 nm, making it susceptible to transformation upon exposure to natural sunlight. noaa.gov This process is considered a viable pathway for the removal of amoxicillin from aquatic environments. noaa.govnih.gov
The degradation process follows pseudo-first-order kinetics. nih.goviwaponline.com In this process, the amoxicillin molecule absorbs a photon, transitioning to an excited singlet state. It can then convert to a more stable triplet excited state, which ultimately leads to the formation of degradation products. mdpi.com However, some studies suggest that direct photolysis is relatively slow, with one experiment showing only 30% degradation after 14 days of simulated solar irradiation in pure water. mdpi.com The low overlap between amoxicillin's light absorption spectrum and the solar spectrum reaching the Earth's surface contributes to this relatively slow rate. mdpi.com
Table 2: Kinetic Data for Amoxicillin Photodegradation This table is interactive. You can sort and filter the data.
| Condition | Rate Constant (k) | Half-life (t½) | Notes |
|---|---|---|---|
| Simulated Sunlight (Light Control) | 0.00174 h⁻¹ | 398 hours | Low degradation attributed to minimal overlap between amoxicillin's absorption spectrum and irradiation >300 nm. mdpi.com |
| Simulated Sunlight (pH 4.0) | - | 8.8 hours | frontierspartnerships.org |
| Simulated Sunlight (pH 7.2) | - | 7.7 hours | frontierspartnerships.orgconsensus.app |
| Increasing initial concentration (100 to 1,000 µg/L) | Decrease from 0.2411 to 0.1912 min⁻¹ | - | The photodegradation rate constant decreased with higher initial concentrations. nih.goviwaponline.com |
Indirect photolysis is often the dominant photodegradation pathway for amoxicillin in natural waters. nih.gov This process is mediated by natural photosensitizers, which are substances that absorb light and produce reactive chemical species that then degrade the amoxicillin. oaepublish.commdpi.com Common photosensitizers in aquatic environments include dissolved organic matter (DOM), such as humic acids, and nitrate (B79036) ions. mdpi.comacs.org
Humic acids have been shown to enhance the photodegradation rate of amoxicillin. nih.govresearchgate.net They can absorb light to form an excited triplet state (³HA*) which then reacts with amoxicillin. nih.gov In solutions containing humic acids, indirect photodegradation can be attributed to the combined action of hydroxyl radicals (•OH), singlet oxygen (¹O₂), and the excited humic acids themselves. nih.goviwaponline.com This interaction accounts for a significant portion (48-74%) of amoxicillin's photochemical transformation in natural waters. nih.gov
The role of nitrate ions is more complex. Some studies report that nitrate ions have no significant influence on the photodegradation rate of amoxicillin. nih.govresearchgate.net Conversely, other research suggests that the presence of nitrate can inhibit the degradation rate because it competes with amoxicillin for photons. nih.goviwaponline.com
Oxidation is another critical abiotic pathway for amoxicillin degradation in aquatic systems, often driven by reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.govmdpi.com These ROS can be generated through processes like indirect photolysis or advanced oxidation processes (AOPs). nih.govnih.gov
Even in pure water, amoxicillin can undergo self-sensitized photooxidation, where the antibiotic molecule itself absorbs light and generates •OH and ¹O₂ that contribute to its degradation. nih.goviwaponline.com In one study, these species accounted for 34.86% and 8.26% of amoxicillin removal, respectively. nih.goviwaponline.com
Advanced Oxidation Processes (AOPs), which are engineered water treatment technologies, are highly effective at degrading amoxicillin. nih.gov Processes like ozonation (O₃), UV/H₂O₂, and photocatalysis using titanium dioxide (TiO₂) generate a high concentration of ROS, leading to rapid and often complete degradation of the parent amoxicillin molecule. epa.govmdpi.cometasr.com For example, ozonation in an alkaline solution and the O₃/Fe²⁺/UV process have been shown to achieve high rates of mineralization, which is the conversion of the organic compound to inorganic substances like CO₂ and water. epa.gov The addition of hydrogen peroxide (H₂O₂) can significantly increase the degradation rate compared to direct UV photolysis alone. consensus.app Chlorination, a common disinfection method, also degrades amoxicillin, with the extent of mineralization being pH-dependent; higher pH (e.g., pH 9) leads to more complete mineralization. mdpi.com
Indirect Photolysis: Role of Natural Photosensitizers (e.g., Humic Acids, Nitrate Ions)
Biotic Degradation Processes
Biotic degradation involves the breakdown of amoxicillin by living organisms, primarily microorganisms. oaepublish.com This is a key removal pathway in environments rich in microbial life, such as wastewater treatment plants and natural water bodies. nih.gov
Biodegradation is an effective pathway for removing amoxicillin from the aquatic environment. nih.govresearchgate.net In wastewater treatment plants (WWTPs), the activated sludge process, which contains a high concentration of diverse microorganisms, plays a significant role. oaepublish.com However, the removal efficiency of amoxicillin in conventional WWTPs can be variable and often incomplete, with reported efficiencies ranging from as low as 34% to over 75% in different plants. bioone.orgscielo.org.za
Some studies indicate that anaerobic processes might be slightly more effective than aerobic processes for amoxicillin removal. scielo.org.za The ultimate biodegradation of amoxicillin to simple compounds like carbon dioxide and water has been demonstrated, making it a potentially complete removal mechanism. sums.ac.ir The degradation is dependent on factors like the initial concentration of the antibiotic and the hydraulic retention time in the treatment system. sums.ac.irsums.ac.ir Specific bacterial species, such as Rhodococcus and Microcystis aeruginosa, have been shown to degrade amoxicillin. sums.ac.ir In submerged biological aerated filters (SBAF), removal efficiencies of up to 50.8% have been achieved, with the removal being attributed to biodegradation rather than simple adsorption. sums.ac.irsums.ac.ir
Characterization of Microbial Transformation Products
The microbial breakdown of amoxicillin results in several transformation products. A primary pathway involves the hydrolysis of the β-lactam ring, a characteristic feature of penicillin-type antibiotics. This process leads to the formation of amoxicilloic acid (also referred to as amoxicillin penicilloic acid). mdpi.comnih.govnih.govresearchgate.net
Further degradation of amoxicilloic acid can occur through decarboxylation, yielding amoxicillin penilloic acid. mdpi.comnih.gov Studies have identified these as major degradation products in the presence of microorganisms. nih.govfkit.hr For instance, research involving Bacillus subtilis and Pseudomonas aeruginosa demonstrated the formation of four key degradation products, with the opening of the beta-lactam ring to form product 1 being the principal initial step. fkit.hr Subsequent decarboxylation leads to products 2 and 3. fkit.hr
In a study with the bacterium Bosea sp. Ads-6, which can utilize amoxicillin as its sole carbon and nitrogen source, several degradation intermediates were identified. nih.gov Notably, this research highlighted two phosphorylated products, which were previously undefined in amoxicillin's degradation pathway. nih.gov The study also confirmed the role of β-lactamase and L, D-transpeptidase enzymes in the initial breakdown of amoxicillin. nih.gov
It's important to note that the specific transformation products and the rate of degradation can vary depending on the microbial species present and the environmental conditions. fkit.hrresearchgate.net For example, biodegradation with Bacillus subtilis was found to be significantly faster than with Pseudomonas aeruginosa. fkit.hr
Identification and Analysis of Amoxicillin Transformation Products and Degradation Intermediates
The identification and analysis of amoxicillin's transformation products are crucial for understanding its environmental fate and potential toxicity. Various analytical techniques are employed for this purpose, with liquid chromatography coupled with mass spectrometry (LC-MS) being a primary tool. fkit.hrunesp.br High-resolution mass spectrometry (HRMS), such as Orbitrap and time-of-flight (TOF) systems, allows for the accurate mass measurement and elucidation of the elemental composition of degradation products. nih.govacs.org
Studies have successfully used these methods to identify a range of transformation products. Under controlled laboratory conditions, key identified degradation byproducts include amoxicillin penicilloic acid (ADP1/2), amoxicillin penilloic acid (ADP4/5), and phenol (B47542) hydroxypyrazine (ADP6). nih.gov Other significant products that have been reported are amoxicillin 2',5'-diketopiperazine (ADP8/9) and amoxicillin-S-oxide (ADP3). mdpi.comnih.gov
In a study investigating the chlorination of amoxicillin, a process used in wastewater treatment, 16 degradation byproducts were isolated and characterized using a combination of HPLC, mass spectrometry, and nuclear magnetic resonance (NMR). mdpi.com Photolysis studies, which simulate the effect of sunlight, have also been instrumental in identifying numerous transformation products. One such study built a database of over 65 transformation products for amoxicillin and the related antibiotic, ampicillin (B1664943). nih.gov
The following table summarizes some of the key transformation products of amoxicillin identified in various studies.
| Transformation Product Name | Common Abbreviation | Formation Pathway | References |
| Amoxicillin Penicilloic Acid | ADP1/2 | Hydrolysis of β-lactam ring | mdpi.comnih.govresearchgate.net |
| Amoxicillin Penilloic Acid | ADP4/5 | Decarboxylation of Amoxicillin Penicilloic Acid | mdpi.comnih.gov |
| Phenol Hydroxypyrazine | ADP6 | Further degradation | nih.gov |
| Amoxicillin 2',5'-diketopiperazine | ADP8/9 | Intramolecular cyclization | mdpi.comnih.gov |
| Amoxicillin-S-oxide | ADP3 | Oxidation | nih.gov |
Mineralogical Influences on Environmental Degradation (e.g., Anatase, Kaolinite)
The presence of minerals in soil and water can significantly influence the degradation rate and pathways of amoxicillin. mdpi.comresearchgate.net Studies have shown that certain minerals can act as catalysts, accelerating the breakdown of the antibiotic. mdpi.comnih.gov
Anatase (a form of TiO₂) , a semiconductor mineral found in soil particles, has been shown to have a pronounced effect on amoxicillin degradation, particularly in the presence of light (photocatalysis). mdpi.comnih.gov Research indicates that anatase can increase the degradation rate of amoxicillin by as much as 4.5-fold under irradiation compared to sunlight alone. mdpi.comnih.gov Interestingly, anatase also enhances degradation in dark conditions, suggesting a catalytic effect independent of light. mdpi.comnih.gov The mechanism involves the generation of reactive oxygen species on the surface of the anatase particles, which then attack the amoxicillin molecule. mdpi.com The formation of degradation products is also influenced by anatase, with some compounds forming that are not observed in its absence. mdpi.com
Kaolinite (B1170537) , a common clay mineral, exhibits a different influence on amoxicillin degradation. mdpi.comnih.gov Under irradiated conditions, kaolinite has been found to diminish the degradation of amoxicillin. mdpi.comnih.gov This is likely due to the adsorption of amoxicillin onto the kaolinite surface, which may shield it from light. nih.gov However, in dark conditions, kaolinite can have a catalytic effect, increasing the hydrolysis of the β-lactam ring. nih.gov
The following table summarizes the influence of anatase and kaolinite on amoxicillin degradation under different conditions.
| Mineral | Condition | Effect on Amoxicillin Degradation | References |
| Anatase | Irradiated | Significant increase in degradation rate | mdpi.comnih.govmdpi.com |
| Dark | Increased degradation rate compared to control | mdpi.comnih.gov | |
| Kaolinite | Irradiated | Diminished degradation rate | mdpi.comnih.gov |
| Dark | Catalytic effect, increased hydrolysis | nih.gov |
These findings highlight the complex role that minerals play in the environmental fate of amoxicillin, with different minerals having contrasting effects on its persistence. mdpi.comresearchgate.net
Occurrence and Persistence in Environmental Compartments (Wastewater, Surface Water, Soil)
Amoxicillin is frequently detected in various environmental compartments due to its widespread use and incomplete removal during wastewater treatment. noaa.govtandfonline.com
Wastewater: Amoxicillin is commonly found in the influent of wastewater treatment plants (WWTPs) at concentrations that can reach the µg/L to mg/L range. mdpi.comscielo.org.za While WWTPs can reduce the concentration of amoxicillin, removal is often incomplete. tandfonline.comscielo.org.za Studies in Iran have shown removal efficiencies ranging from 20% to 60.5%. scielo.org.zaresearchgate.net Consequently, amoxicillin and its transformation products are released into the environment through WWTP effluent. mdpi.comnoaa.gov
Surface Water: As a result of WWTP discharge and other sources, amoxicillin is detected in surface waters like rivers and lakes. tandfonline.comumn.edu Concentrations in surface water are generally lower than in wastewater, typically in the ng/L to µg/L range. tandfonline.commdpi.com A global study predicted that amoxicillin is one of the main contributors to high environmental risk levels in rivers, particularly in regions with inadequate wastewater treatment. umn.edumongabay.com The persistence of amoxicillin in surface water can be influenced by factors such as photolysis and hydrolysis, with one study showing near-complete degradation in river water within 48 hours under photolytic conditions. nih.govresearchgate.net
Soil: Soil can become contaminated with amoxicillin through the application of manure from treated livestock and the use of treated wastewater for irrigation. mdpi.comfrontierspartnerships.org The persistence of amoxicillin in soil is variable. Some studies report a relatively short half-life of around half a day, while others indicate longer persistence depending on soil properties and conditions. frontiersin.orgnih.gov Adsorption to soil particles, which is influenced by soil pH and organic matter content, is a key process affecting its mobility and degradation. mdpi.comnih.gov The application of bio-adsorbents like pine bark and wood ash to soil has been shown to increase the retention of amoxicillin, potentially reducing its leaching into groundwater. nih.gov
The following table provides a summary of reported amoxicillin concentrations in different environmental compartments.
| Environmental Compartment | Reported Concentration Range | References |
| Wastewater (Influent) | µg/L to mg/L | mdpi.comscielo.org.za |
| Wastewater (Effluent) | ng/L to µg/L | mdpi.comnoaa.govtandfonline.com |
| Surface Water | ng/L to µg/L | tandfonline.commdpi.com |
| Soil | ng/g to µg/g | tandfonline.com |
Advanced Analytical Methodologies for Amoxicillin Research
Spectroscopic Techniques for Structural and Quantitative Analysis
Spectroscopic techniques are fundamental in the study of amoxicillin (B794), providing critical information on its structure, quantification, and interactions with other molecules. These methods rely on the interaction of electromagnetic radiation with the amoxicillin molecule to generate a characteristic spectrum.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for the structural elucidation of amoxicillin. This technique identifies functional groups within the molecule by measuring the absorption of infrared radiation at various wavelengths. The FTIR spectrum of amoxicillin exhibits several characteristic peaks that correspond to its distinct chemical structure. researchgate.netbiomedres.usnih.gov
Key characteristic absorption bands for amoxicillin include those for the carbonyl (-C=O) groups in the beta-lactam ring and the amide group, which are typically observed in the region of 1650-1800 cm⁻¹. biomedres.usnih.govscielo.br Specifically, prominent peaks around 1776 cm⁻¹ and 1687 cm⁻¹ are indicative of the carbonyl stretching in the β-lactam ring and the amide, respectively. scielo.br The presence of a phenolic -OH stretching and an aromatic -CH stretching are identified by bands at approximately 3178 cm⁻¹ and 3039 cm⁻¹, respectively. scielo.br Furthermore, bands between 3200 cm⁻¹ and 3500 cm⁻¹ are associated with the O-H stretching of the phenol (B47542) group and the carboxylic group. nih.gov This region also contains the N-H stretching of the primary amine and the secondary amide. nih.gov The purity and identity of amoxicillin in pharmaceutical samples can be confirmed by comparing the FTIR spectrum of a sample to that of a standard. The similarity in the absorption bands is a strong indicator of the presence and identity of amoxicillin. biomedres.us
Table 1: Characteristic FTIR Peaks for Amoxicillin
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| 3525, 3461 | Crystallisation water (-OH stretch) and amide (-NH stretching) | scielo.br |
| 3178, 3039 | Phenol (-OH stretching) and aromatic (-CH stretching) | scielo.br |
| ~3000 | Symmetrical and asymmetrical stretching of –C–H | nih.gov |
| 1776, 1687 | Carbonyl (-C=O) in beta-lactam ring and amide | scielo.br |
| 1666, 1390 | Hydroxyl groups | researchgate.net |
| 1581 | Carboxylate asymmetric stretching | scielo.br |
| 1500-1300 | C=C stretching of aromatic ring and N-H bending of secondary amide | nih.gov |
| 1250 | C-N stretching of the primary amine | nih.gov |
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)
Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing the molecular structure of amoxicillin. Characteristic wavelengths for β-lactam antibiotics are found in the 1500-1800 cm⁻¹ and 2900-3100 cm⁻¹ regions of the Raman spectrum. wjpmr.com However, normal Raman scattering is often weak, necessitating enhancement techniques for sensitive detection.
Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a highly sensitive method for the detection of amoxicillin, even at very low concentrations. nih.gov This technique utilizes metallic nanostructures, such as gold or silver nanoparticles, to amplify the Raman signal of molecules adsorbed on their surface. nih.govtandfonline.com Studies have shown that gold nanoparticles can significantly increase the spectral signals of amoxicillin, with acidic conditions (pH 2) further improving the shape of characteristic peaks and sensitivity. tandfonline.comtandfonline.com Under optimal conditions, SERS can achieve a detection limit of 1 µg/mL for amoxicillin in distilled water. tandfonline.comtandfonline.comresearchgate.net Silver nanocubes have also been successfully employed as a SERS substrate, demonstrating excellent sensitivity with a detection limit as low as 10⁻⁹ M. nih.gov
Recent research has also explored dynamic SERS (D-SERS) using a hybrid substrate of graphene oxide and silver nanoparticles for the rapid detection of pathogens treated with amoxicillin. nih.govacs.orgacs.org This approach captures signal variations resulting from morphological changes in pathogens induced by the antibiotic. nih.govacs.org
UV-Visible (UV-Vis) Spectrophotometry and Derivative Spectrophotometry
UV-Visible (UV-Vis) spectrophotometry is a widely used quantitative analytical technique for amoxicillin. It is based on the principle that the amoxicillin molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The UV spectrum of amoxicillin typically shows maximum absorbance (λmax) at approximately 228-230 nm and 272 nm. scielo.brimpactfactor.orgresearchgate.net
This method is often employed for the routine quality control of amoxicillin in pharmaceutical formulations due to its simplicity, cost-effectiveness, and reliability. ijsrtjournal.com For instance, the absorbance measured at the λmax can be used to determine the concentration of amoxicillin in a sample by applying the Beer-Lambert law. ijsrtjournal.com
Derivative spectrophotometry is an advanced application of UV-Vis spectrophotometry that enhances the resolution of overlapping spectral bands, allowing for the simultaneous determination of amoxicillin in the presence of other compounds without prior separation. rjptonline.org By calculating the first or higher-order derivatives of the absorbance spectrum, minor spectral features can be amplified, and background interference can be reduced. impactfactor.orgrjptonline.org For example, a first-derivative spectrophotometric method has been successfully developed for the simultaneous determination of amoxicillin and clavulanic acid in tablets. rjptonline.org This technique utilizes the zero-crossing points of the derivative spectra to quantify each component individually. rjptonline.org
A study developed a third-order derivative UV spectrophotometric method for the validation of amoxicillin tri-hydrate and carbocisteine (B549337) in a pharmaceutical formulation, with suitable wavelengths found at 236.2 nm and 210 nm, respectively. jocpr.com
Electron Spin Resonance (ESR) Spectroscopy for Metal Complexes
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a specialized technique used to study species that have unpaired electrons. In the context of amoxicillin research, ESR spectroscopy is particularly valuable for characterizing metal complexes of amoxicillin. While amoxicillin itself is not paramagnetic, its complexes with transition metals, which often have unpaired electrons, can be investigated using this method. The technique provides detailed information about the electronic structure and the coordination environment of the metal ion within the complex.
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are indispensable for the separation, identification, and quantification of amoxicillin in complex mixtures, such as pharmaceutical preparations and biological fluids.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of amoxicillin. ualberta.caunco.edu It is a powerful technique that offers high resolution, sensitivity, and accuracy for both qualitative and quantitative analysis. unco.edunih.govchromatographyonline.com
In a typical reversed-phase HPLC setup for amoxicillin analysis, a C18 column is used as the stationary phase. nih.govcore.ac.uksphinxsai.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govcore.ac.uksphinxsai.comoup.com Detection is commonly performed using a UV detector at a wavelength corresponding to one of amoxicillin's absorption maxima, such as 229 nm or 272 nm. nih.govoup.cominnovareacademics.in
HPLC methods for amoxicillin have been extensively developed and validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness. core.ac.uksphinxsai.com For example, a validated RP-HPLC method demonstrated linearity for amoxicillin in the concentration range of 10–100 μg/ml with a correlation coefficient (R²) of 0.999. core.ac.uk Another study reported a linear range of 1-100 mg/L with a correlation coefficient of ≥0.98. nih.gov The limit of quantification (LOQ) for amoxicillin in human plasma has been reported to be as low as 0.5 mg/L. chromatographyonline.comnih.govoup.com
Table 2: HPLC Method Parameters for Amoxicillin Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Column | Poroshell 120 EC-C18 (2.7 μm, 2.1 × 100 mm) | Chromatopak-C18 (250mm×4.6×5micron) | Hypersil C18 (250x4.6mm I.D., 5 μm) | nih.govoup.com, core.ac.uk, sphinxsai.com |
| Mobile Phase | Gradient of acetonitrile and phosphate buffer (pH 3) | Acetonitrile: 0.2M Potassium dihydrogen phosphate buffer (pH 3) (22:78 v/v) | Potassium dihydrogen phosphate and methanol (95:05 v/v) | nih.govoup.com, core.ac.uk, sphinxsai.com |
| Flow Rate | 0.5 mL/min | 1 ml/minute | 1.0 ml/min | oup.com, core.ac.uk, sphinxsai.com |
| Detection Wavelength | 229 nm | 283 nm | 283 nm | nih.govoup.com, core.ac.uk, sphinxsai.com |
| Retention Time | Not specified | 6.4 min | Not specified | core.ac.uk |
| Linearity Range | 1-100 mg/L | 10 – 100 μg / ml | 20-100 μg/ml | nih.gov, core.ac.uk, sphinxsai.com |
| Correlation Coefficient (R²) | ≥0.98 | 0.999 | 0.9996 | nih.gov, core.ac.uk, sphinxsai.com |
| Limit of Quantification (LOQ) | 0.5 mg/L | Not specified | 1.2545 µg/ml | nih.govoup.com, sphinxsai.com |
Ultra-Performance Liquid Chromatography (U-HPLC)
Ultra-Performance Liquid Chromatography (U-HPLC) stands as a significant advancement in liquid chromatography, offering faster and more efficient separations compared to conventional High-Performance Liquid Chromatography (HPLC). This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which necessitates the use of specialized instrumentation capable of handling the higher backpressures generated. The primary advantage of U-HPLC in amoxicillin analysis is the substantial reduction in analysis time and solvent consumption, making it a more environmentally friendly and cost-effective approach. unesp.br
A notable application of U-HPLC involves the simultaneous determination of multiple β-lactam antibiotics, including amoxicillin, in human plasma. One such method achieved the separation of eight β-lactam antibiotics in under 13 minutes. asm.org This rapid analysis is particularly beneficial in clinical settings for therapeutic drug monitoring. The method demonstrated linearity for amoxicillin at concentrations ranging from 2 to 100 mg/L, with high accuracy and precision. asm.org
| Parameter | Value | Reference |
| Analysis Time | < 13 minutes | asm.org |
| Linearity Range | 2-100 mg/L | asm.org |
| Accuracy Error | -5.2% to 11.4% | asm.org |
| Precision | < 14.2% | asm.org |
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers enhanced separation efficiency, sensitivity, and automation. ijsr.net It is recognized for its simplicity, cost-effectiveness, and suitability for routine analysis in pharmaceutical quality control. ijpsr.com HPTLC methods have been successfully developed and validated for the determination of amoxicillin in bulk and pharmaceutical dosage forms. ijsr.netijpsr.com
In a typical HPTLC method for amoxicillin, separation is achieved on pre-coated silica (B1680970) gel 60 F254 plates. The choice of mobile phase is critical for achieving good separation. For instance, a mobile phase consisting of n-Hexane and ethyl acetate (B1210297) (7:3 v/v) has been used, with densitometric measurements performed at 230 nm. ijpsr.com Another method for the simultaneous determination of amoxicillin and clavulanic acid employed a mobile phase of acetone, ethyl acetate, glacial acetic acid, and water (11:9:4:2 v/v/v/v) with derivatization using ninhydrin (B49086) for visualization. researchgate.net
Validation of these methods according to International Council for Harmonisation (ICH) guidelines has demonstrated good linearity, accuracy, and precision. ijpsr.comresearchgate.net
| Parameter | Amoxicillin | Reference |
| Linearity Range | 2000-12000 ng/band | ijpsr.com |
| Regression Coefficient (r²) | > 0.9936 | ijpsr.com |
| Limit of Detection (LOD) | 365.382 ng/band | ijpsr.com |
| Limit of Quantification (LOQ) | 1107.217 ng/band | ijpsr.com |
| Recovery | 100.43% | akjournals.com |
HPLC-Mass Spectrometry (HPLC-MS) for Metabolite and Degradation Product Profiling
The combination of High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is a powerful tool for identifying and quantifying amoxicillin, its metabolites, and degradation products. chimia.ch This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of these compounds in complex matrices like biological fluids and tissues. nih.gov
HPLC-MS, particularly with tandem mass spectrometry (MS/MS), is instrumental in structural elucidation. For instance, an HPLC-electrospray ionization tandem mass spectrometry (HPLC-ESI/MS/MS) method was developed for the simultaneous analysis of amoxicillin, its major metabolites (such as amoxicilloic acid and amoxicillin diketopiperazine), and ampicillin (B1664943) in chicken tissues. nih.govmdpi.com The method demonstrated excellent linearity with determination coefficients (r²) ranging from 0.9968 to 0.9999. mdpi.com
Commonly identified degradation products of amoxicillin include amoxicilloic acid and amoxicillin diketopiperazine. nih.govresearchgate.net The fragmentation patterns observed in MS/MS analysis are crucial for confirming the identity of these compounds. For example, in positive ion mode, the protonated molecular ion [M+H]⁺ for amoxicillin is observed at m/z 366.4. mdpi.com
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) | Reference |
| Amoxicillin | 366.4 | 349.1, 208.0 | mdpi.com |
| Amoxicilloic Acid | 384.1223 | 367, 323, 189 | nih.gov |
| Amoxicillin Diketopiperazine | 366.1118 | 207, 160 | nih.gov |
Electrophoretic Methods (e.g., Capillary Electrophoresis)
Capillary Electrophoresis (CE) has emerged as a fast, efficient, and environmentally friendly alternative to HPLC for the analysis of amoxicillin. scielo.brscielo.br CE methods are known for their high separation efficiency, short analysis times, and low consumption of reagents. scite.ai
Capillary Zone Electrophoresis (CZE), the simplest form of CE, separates analytes based on their charge-to-mass ratio. scielo.br A CZE method for the simultaneous determination of amoxicillin and clavulanic acid utilized a 25 mM sodium tetraborate (B1243019) buffer at pH 9.30, achieving separation in approximately 2 minutes. scielo.brscielo.br For separating structurally similar penicillins like amoxicillin, ampicillin, benzylpenicillin, and oxacillin (B1211168), Micellar Electrokinetic Capillary Chromatography (MEKC) has been employed. actamedicamarisiensis.ro MEKC uses a buffer containing a surfactant (like sodium dodecyl sulfate) above its critical micelle concentration to facilitate separation based on the differential partitioning of analytes between the micelles and the aqueous phase. scite.aiactamedicamarisiensis.ro
| Method | Buffer System | Separation Time | Reference |
| CZE | 25 mM Sodium Tetraborate, pH 9.30 | ~ 2 minutes | scielo.brscielo.br |
| MEKC | 25 mM Sodium Tetraborate, 100 mM SDS, pH 9.3 | < 5 minutes | scite.aiactamedicamarisiensis.ro |
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection and quantification of amoxicillin. nih.govfrontiersin.org These techniques are based on the electrochemical oxidation or reduction of the amoxicillin molecule at the surface of a modified electrode. researchgate.net Various voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are commonly used. researchgate.netmdpi.com
The development of chemically modified electrodes has significantly enhanced the sensitivity and selectivity of electrochemical sensors for amoxicillin. These modifications can involve carbon materials, nanoparticles, polymers, and molecularly imprinted polymers (MIPs). nih.govnih.gov For example, a sensor using a carbon paste electrode modified with a magnetic molecularly imprinted polymer (mag-MIP/CPE) demonstrated a linear response for amoxicillin in the range of 2.5 to 57 μmol L⁻¹. frontiersin.orgnih.gov The limit of detection for this sensor was found to be 0.75 μmol L⁻¹. frontiersin.orgnih.gov Another study using a simple graphite (B72142) pencil electrode (GPE) reported a limit of detection of 0.224 μM. researchgate.net
| Electrode | Technique | Linear Range | Limit of Detection | Reference |
| mag-MIP/CPE | SWV | 2.5 - 57 μmol L⁻¹ | 0.75 μmol L⁻¹ | frontiersin.orgnih.gov |
| GPE | SWV | Not specified | 0.224 μM | researchgate.net |
Application of Chemometric Approaches in Amoxicillin Analysis
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of amoxicillin analysis, chemometric techniques are often coupled with spectroscopic or chromatographic methods to handle complex datasets and improve analytical performance. nih.gov
Multivariate calibration methods like Partial Least Squares (PLS) and Principal Component Regression (PCR) are widely used. oup.comresearchgate.net These methods can resolve complex mixtures and quantify amoxicillin even in the presence of interfering substances, such as other active ingredients or excipients in a formulation. ju.edu.jo For instance, PLS has been successfully applied to quantify amoxicillin in pharmaceutical formulations containing clavulanic acid, overcoming the spectral interference from the latter. ju.edu.jo
Chemometric approaches have also been combined with Near-Infrared Spectroscopy (NIRS) for the rapid and non-destructive analysis of amoxicillin in capsules. nih.govresearchgate.net A PLS model developed for this purpose showed a high correlation coefficient (0.9937) and low prediction errors, demonstrating its potential as an alternative to traditional HPLC methods. nih.gov
| Technique | Chemometric Method | Application | Key Finding | Reference |
| UV-Vis Spectrophotometry | PLS, SVR | Simultaneous determination of amoxicillin and dicloxacillin | SVR model showed more accurate results with lower prediction error. | oup.com |
| NIRS | PLS, DA | Identification and quantification of amoxicillin in capsules | Good relationship between spectral data and amoxicillin content established. | nih.govresearchgate.net |
| HPLC-DAD | PCR, PLS | Simultaneous determination of lansoprazole, amoxicillin, and clarithromycin | Both methods were satisfactory for quantitative analysis. | researchgate.net |
| UV-Vis Spectrophotometry | PLS | Quantification of amoxicillin in the presence of clavulanic acid | PLS successfully quantified amoxicillin despite spectral interference. | ju.edu.jo |
Supramolecular Chemistry of Amoxicillin
Host-Guest Complexation and Molecular Recognition with Supramolecular Hosts
Host-guest chemistry involves the encapsulation of a "guest" molecule, such as amoxicillin (B794), within a larger "host" molecule. This molecular recognition process is driven by non-covalent forces and can significantly alter the physicochemical properties of the guest.
One of the most studied classes of hosts for amoxicillin is cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. nih.govacs.org The complexation of amoxicillin with β-cyclodextrin (β-CD) has been shown to be an effective method to protect the drug from degradation. nih.gov Studies have demonstrated the formation of a 1:1 inclusion complex, where the phenyl group of amoxicillin is included within the β-CD cavity. nih.govresearchgate.net This encapsulation is stabilized by hydrogen bonds between the ionized carboxyl group on the penam (B1241934) ring of amoxicillin and the secondary hydroxyl groups of the cyclodextrin. nih.govresearchgate.net The stability constant for this complex has been determined to be 1,878 M⁻¹, indicating a strong interaction. nih.govresearchgate.net Such complexation can improve solubility, stability, and potentially the bioavailability of the antibiotic. nih.govsemanticscholar.org
Beyond cyclodextrins, other synthetic hosts have been designed for the molecular recognition of amoxicillin. A fluorene-based supramolecular cleft has been synthesized and shown to selectively bind to amoxicillin over other drugs through fluorescent spectroscopy. nih.gov The interaction between this host and amoxicillin was found to have a 1:1 stoichiometry. nih.gov Similarly, a novel rhodium biphenylic imidazole (B134444) phenanthroline metal-organic complex has been developed as a stable supramolecule that exhibits enhanced fluorescence upon interaction with amoxicillin, demonstrating its potential for selective recognition. tandfonline.comtandfonline.com The binding of amoxicillin to these hosts relies on a combination of interactions, including hydrogen bonding, electrostatic interactions, and shape complementarity. nih.govnih.gov
| Host Molecule | Guest Molecule | Stoichiometry | Key Interactions | Ref. |
| β-Cyclodextrin | Amoxicillin | 1:1 | Hydrophobic inclusion, Hydrogen bonding | nih.govresearchgate.net |
| Fluorene-based Cleft | Amoxicillin | 1:1 | Not specified, fluorescence change | nih.gov |
| Rh-biphenylic-imidazole-phenanthroline | Amoxicillin | Not specified | Exciplex formation | tandfonline.comtandfonline.com |
Supramolecular Self-Assembly of Amoxicillin and its Derivatives
Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Amoxicillin itself can undergo self-assembly under certain conditions. It has been demonstrated that amoxicillin can form a stable hydrogel without the need for any gelling agents or chemical modifications. doaj.orgresearchgate.net This self-assembled gel forms at a minimum concentration of 7.14 wt.% and is driven by interactions such as hydrogen bonding and π-π stacking. researchgate.net The formation of beta-sheet-like structures is believed to be fundamental to this self-assembly process. researchgate.net
Furthermore, derivatives of amino acids, the building blocks of amoxicillin, are widely used to create self-assembling nanostructures. mdpi.com For instance, lysine (B10760008) modified with a menthol (B31143) methyl ester group can co-assemble with amoxicillin to act as an antibacterial matrix. mdpi.com This co-assembly highlights the potential to create functional materials by combining the inherent properties of amoxicillin with the structural diversity of self-assembling systems. nih.gov These self-assembled and co-assembled systems offer potential for developing novel drug delivery platforms with controlled release kinetics. doaj.orgnih.gov
Development of Supramolecular Sensors for Amoxicillin Detection and Quantification
The development of sensitive and selective sensors for the detection of antibiotics like amoxicillin is crucial for monitoring environmental contamination and in pharmaceutical analysis. Supramolecular chemistry provides a powerful toolkit for designing such sensors. mdpi.com
Fluorescent chemosensors are particularly attractive due to their high sensitivity and ease of use. tandfonline.com A variety of supramolecular platforms have been employed to create fluorescent sensors for amoxicillin.
Carbon Quantum Dots (CQDs): Boron-doped carbon quantum dots (B-CQDs) have been synthesized to act as fluorescent probes for amoxicillin. researchgate.net These B-CQDs exhibit enhanced fluorescence in the presence of amoxicillin. researchgate.net Similarly, carbon dots derived from pinecones and pine bark have been used for the "turn-off" detection of amoxicillin through fluorescence quenching. mdpi.com
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs): A rhodium-biphenylic imidazole phenanthroline metal-organic complex has been synthesized and functions as a selective fluorescent sensor for amoxicillin, showing a "turn-on" response. tandfonline.comtandfonline.com Other coordination polymers have also been developed for the differential sensing of various antibiotics. mdpi.comacs.org
Molecularly Imprinted Polymers (MIPs): MIP-based sensors with dual detection modes (fluorescence and electrochemiluminescence) have been developed for amoxicillin. nih.gov These sensors utilize graphene oxide loaded with CdTe quantum dots and gold nanoparticles, with 4-mercapto-calix nih.govarene acting as a recognition element. nih.gov Another ratiometric fluorescent nanosensor based on CDs and CdTe quantum dots coated with an MIP has shown high sensitivity and selectivity for amoxicillin. nih.gov
Supramolecular Clefts: A fluorene-based supramolecular cleft has been synthesized in a single step and demonstrated selective fluorescent detection of amoxicillin in the presence of other common drugs. nih.gov
| Sensor Type | Sensing Material | Detection Mechanism | Limit of Detection (LOD) | Ref. |
| Fluorescent Probe | Boron-doped Carbon Quantum Dots (B-CQDs) | Fluorescence Enhancement | 0.825 µM | researchgate.net |
| Fluorescent Probe | Pine Bark-derived Carbon Dots (PBCDs) | Fluorescence Quenching | 0.49 µM | mdpi.com |
| Fluorescent Sensor | Rh-biphenylic-imidazole-phenanthroline | Fluorescence Enhancement | 10 µg/ml | tandfonline.com |
| Dual-Mode Sensor | Molecularly Imprinted Polymer (MIP) on GO/CdTe/Au NPs | Fluorescence Quenching | 9.2 x 10⁻¹² mol L⁻¹ | nih.gov |
| Ratiometric Sensor | CDs@CdTe@MIP | Fluorescence Quenching | 0.15 µg/L | nih.gov |
The change in fluorescence upon amoxicillin binding is the key to detection. Both fluorescence enhancement ("turn-on") and quenching ("turn-off") have been observed. nih.gov
The fluorescence enhancement in boron-doped carbon quantum dot (B-CQD) sensors is attributed to the formation of hydrogen bonds between the functional groups on the B-CQDs and the amoxicillin molecule. researchgate.net This interaction can reduce non-radiative decay pathways, leading to a stronger fluorescent signal. researchgate.net
A significant mechanism for fluorescence enhancement in some amoxicillin sensors is the formation of an exciplex . tandfonline.comtandfonline.com An exciplex is an excited-state complex formed between two different molecules, one of which is in an excited state. researchgate.netmdpi.com In the case of the rhodium biphenylic imidazole phenanthroline sensor, the supramolecular interaction with amoxicillin leads to the formation of an exciplex, which results in a new, enhanced fluorescence emission. tandfonline.comtandfonline.com This exciplex formation is a specific interaction that contributes to the selectivity of the sensor. tandfonline.com The emission from an exciplex is typically broad and structureless, which has been observed in these sensor systems. tandfonline.comresearchgate.net Other general mechanisms that can lead to fluorescence changes in sensors include photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), and inner filter effect (IFE). nih.govbeilstein-journals.org
Ecological and Environmental Impact of Amoxicillin Residues
Dissemination and Environmental Occurrence of Amoxicillin (B794) and its Metabolites
Amoxicillin enters aquatic environments through various pathways, including effluents from wastewater treatment plants (WWTPs), runoff from agricultural lands where manure from treated livestock is used as fertilizer, and discharges from pharmaceutical manufacturing facilities. mdpi.comnoaa.gov WWTPs are often not equipped to completely remove antibiotics, leading to their release into receiving water bodies. mdpi.comrasayanjournal.co.in Consequently, amoxicillin has been detected in surface waters and WWTP effluents in concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). bioone.orgresearchgate.net For instance, a study in a river in Delhi, India, detected amoxicillin at a concentration of 3.033 ng/mL. mdpi.com In Italy, the mean concentration of amoxicillin in the effluent of WWTPs was reported to be 1258 ± 7.6 ng/L. mdpi.com
Once in the aquatic environment, amoxicillin and its metabolites can persist and be transported over long distances. mdpi.com The stability of amoxicillin is influenced by environmental factors such as pH and sunlight. noaa.govresearchgate.net It is relatively unstable and can be degraded through processes like hydrolysis and photolysis. noaa.govresearchgate.net However, some of its degradation products may still be biologically active and potentially more toxic than the parent compound. researchgate.net Sediments can also act as a reservoir for amoxicillin, accumulating the antibiotic and its residues over time. mdpi.com
Table 1: Reported Environmental Concentrations of Amoxicillin
| Environmental Matrix | Location | Concentration |
|---|---|---|
| River Water | Delhi, India | 3.033 ng/mL mdpi.com |
| WWTP Effluent | Italy | 1258 ± 7.6 ng/L mdpi.com |
| WWTP Influent | Asian Countries (average) | 6.516 µg/L bioone.org |
| WWTP Effluent | Asian Countries (average) | 1.670 µg/L bioone.org |
| WWTP Effluent | European Countries (average) | 0.190 µg/L bioone.org |
Influence of Amoxicillin on Aquatic and Terrestrial Microbial Communities and Biodiversity
The presence of amoxicillin in the environment can exert significant pressure on microbial communities, leading to shifts in their structure and function. mdpi.commdpi.com Even at low, sub-inhibitory concentrations, amoxicillin can disrupt the natural balance of microbial populations. mdpi.commdpi.com In aquatic environments, amoxicillin has been shown to reduce the metabolic capacity of river microbial communities. mdpi.com Conversely, some studies have observed a stimulatory effect on certain bacterial groups, such as sulfate-reducing and Gram-negative bacteria, which may utilize the antibiotic as a carbon source. frontiersin.org
In terrestrial ecosystems, the application of manure from antibiotic-treated animals is a major source of amoxicillin contamination. mdpi.com This can lead to an increase in the abundance of antibiotic-resistant bacteria in the soil. mdpi.com Such alterations in the soil microbiome can have cascading effects on nutrient cycling and other essential ecosystem processes. jmbfs.org
Impact on Non-Target Aquatic Organisms (e.g., Algae, Fish, Cyanophyta)
Amoxicillin can have detrimental effects on a range of non-target aquatic organisms. noaa.gov
Algae: Studies have shown that amoxicillin can be toxic to various species of algae. For the green alga Scenedesmus obliquus, amoxicillin exposure led to a significant decrease in cell viability. tandfonline.com The toxicity was found to be dependent on the nutrient content of the medium, with higher nutrient levels providing a "cushioning effect". tandfonline.com In contrast, some research indicates that certain algae, like Chlorella vulgaris, can adapt to and even remove amoxicillin from their environment, with observed increases in biomass components like chlorophyll-a, lipids, carbohydrates, and proteins under amoxicillin-induced stress. nih.gov
Fish: Amoxicillin exposure can lead to a variety of adverse effects in fish. Studies on the freshwater fish Labeo rohita have shown that amoxicillin can cause significant alterations in hematological and biochemical parameters, as well as changes in ionic compounds and enzyme activities. nih.gov It can also bioaccumulate in fish tissues, which has implications for the food chain and human consumption. researchgate.netmdpi.com Residue depletion studies are crucial to determine safe withdrawal periods in aquaculture. mdpi.comnih.gov
Cyanophyta (Blue-Green Algae): Cyanobacteria are particularly sensitive to amoxicillin. jmbfs.orgscielo.org.za Amoxicillin has been shown to inhibit photosystem II (PSII) in Synechocystis sp., leading to a decline in photosynthetic performance. jmbfs.orgresearchgate.net The toxicity varies between different cyanobacterial species; for example, Microcystis aeruginosa is sensitive to amoxicillin, while Anabaena sp. can tolerate higher concentrations. scielo.org.za Some studies have even reported that at certain concentrations, amoxicillin can stimulate the growth of some cyanobacteria. scielo.org.za
Table 2: Ecotoxicological Effects of Amoxicillin on Non-Target Aquatic Organisms
| Organism | Species | Observed Effect | Concentration | Reference |
|---|---|---|---|---|
| Green Algae | Scenedesmus obliquus | Decreased cell viability | 0.5 and 1 mg/L | tandfonline.com |
| Green Algae | Chlorella vulgaris | Increased chlorophyll-a, lipids, carbohydrates, and proteins | 5 mg/L | nih.gov |
| Cyanophyta | Synechocystis sp. | Inhibition of Photosystem II | Not specified | jmbfs.orgresearchgate.net |
| Cyanophyta | Synechococcus leopoliensis | High toxicity (EC50 = 2.22µg/L) | 50 ng/L - 50 mg/L | researchgate.net |
| Cyanophyta | Microcystis aeruginosa | Strong reduction in cell density | 0.012 mg/L | nih.gov |
| Fish | Labeo rohita | Alterations in hematological and biochemical parameters | 0.5 and 1 mg/L | nih.gov |
Contribution to the Dissemination of Antibiotic Resistance Genes (ARGs) in Environmental Matrices
The release of amoxicillin into the environment is a significant driver for the development and spread of antibiotic resistance genes (ARGs). nih.govencyclopedie-environnement.org When bacteria in soil and water are exposed to amoxicillin, even at low concentrations, it creates a selective pressure that favors the survival and proliferation of resistant strains. mdpi.comhealth.state.mn.us These resistant bacteria can then transfer ARGs to other bacteria, including potential human pathogens, through horizontal gene transfer. researchgate.netmdpi.com
Wastewater treatment plants are considered hotspots for the dissemination of ARGs, as they bring together high concentrations of bacteria and antibiotics. encyclopedie-environnement.org The effluent and sludge from these plants can then introduce ARGs into aquatic and terrestrial environments. encyclopedie-environnement.orghep.com.cn Agricultural practices, such as the use of manure from treated animals as fertilizer, also contribute to the spread of ARGs in soil. mdpi.comhep.com.cn The presence of ARGs in environmental matrices is a major public health concern, as it can reduce the effectiveness of antibiotics in treating bacterial infections. health.state.mn.usmdpi.com
Advanced Environmental Remediation Strategies for Amoxicillin Removal
To mitigate the environmental impact of amoxicillin, various remediation strategies are being developed. The most common techniques focus on removing the antibiotic from wastewater before it is discharged into the environment. mdpi.com
Adsorption is a widely used and effective method for removing amoxicillin from water. mdpi.comrsc.org This process involves the accumulation of amoxicillin molecules onto the surface of an adsorbent material. encyclopedia.pub Various materials have been investigated for their potential to adsorb amoxicillin, including:
Activated Carbon: Both powdered activated carbon (PAC) and granular activated carbon (GAC) have shown high efficiency in removing amoxicillin. neptjournal.comnih.gov Studies have demonstrated removal efficiencies of up to 90% using GAC in a continuous packed bed column. neptjournal.com
Biochar: Biochar, a carbon-rich material produced from the pyrolysis of biomass, has also proven to be an effective adsorbent for amoxicillin. researchgate.net
Clay Minerals: Bentonite, a type of clay mineral, has demonstrated a high adsorption capacity for amoxicillin. uts.edu.au
Magnetic Nanocomposites: Innovative materials like magnetic bionanocomposites have been developed and show a high maximum adsorption capacity for amoxicillin. mdpi.com
Metal-Organic Frameworks (MOFs): MOFs, such as MIL-53(Al), have been reported to have a very high adsorption capacity for amoxicillin due to their large surface area. mdpi.com
Adsorption is considered an attractive technology due to its simplicity, cost-effectiveness, and high efficiency. mdpi.comrsc.org
Table 3: Adsorption Capacities of Various Adsorbents for Amoxicillin
| Adsorbent | Adsorption Capacity (mg/g) | Reference |
|---|---|---|
| Bentonite | 53.9 | uts.edu.au |
| Metal-Organic Framework (MIL-53(Al)) | 758.5 | mdpi.com |
| Magnetic Bionanocomposite | 909.09 | mdpi.com |
| Functional CoFe2O4-modified biochar | 99.99 | mdpi.com |
Advanced Oxidation Processes (AOPs) are another promising set of technologies for the degradation of amoxicillin in water. mdpi.com AOPs rely on the generation of highly reactive hydroxyl radicals (•OH) that can break down the amoxicillin molecule. mdpi.com Some of the commonly studied AOPs for amoxicillin removal include:
Ozonation: The use of ozone (O3) alone or in combination with UV light (O3/UV) or hydrogen peroxide (O3/H2O2) can effectively degrade amoxicillin. mdpi.comresearchgate.net
Hydrogen Peroxide-Based Methods: Processes like H2O2/UV, Fenton (H2O2/Fe2+), and photo-Fenton are efficient in mineralizing amoxicillin. mdpi.com
Photocatalysis: This method uses a semiconductor catalyst, such as titanium dioxide (TiO2), and UV light to generate hydroxyl radicals for amoxicillin degradation. researchgate.netmdpi.com
AOPs are highly effective in breaking down amoxicillin, but they can be more expensive and energy-intensive compared to adsorption. mdpi.com
Bioremediation Approaches for Amoxicillin in Contaminated Environments
Bioremediation presents an economically viable and environmentally sound technology for the removal of amoxicillin from contaminated environments. sums.ac.ir This approach harnesses the metabolic processes of microorganisms, such as bacteria and fungi, as well as plants, to degrade or transform amoxicillin into less harmful compounds. sums.ac.irencyclopedia.pub Unlike physical and chemical methods, which can be costly and generate secondary pollutants, bioremediation may lead to the complete breakdown of amoxicillin into basic elements like carbon dioxide, water, and nitrogen. sums.ac.ir
Microbial Degradation
A diverse range of microorganisms have demonstrated the ability to degrade amoxicillin. Microbial degradation is considered a promising method for eliminating such pollutants. nih.gov
Bacterial Degradation:
Numerous bacterial species have been identified for their capacity to break down amoxicillin under both aerobic and anaerobic conditions. mdpi.com
Gram-negative bacteria: Species such as Pseudomonas aeruginosa and Bosea sp. Ads-6 have shown significant amoxicillin degradation capabilities. nih.govfkit.hr The strain Bosea sp. Ads-6 can utilize amoxicillin as its sole source of carbon and nitrogen. nih.gov Studies have revealed that a combination of Pseudomonas sp. strains (SF1 and A12) can achieve high degradation efficiency of amoxicillin in sludge under aerobic conditions. mdpi.com
Gram-positive bacteria: Bacillus subtilis has demonstrated a remarkable 99.2% degradation efficiency of amoxicillin at a concentration of 0.2 mg/mL. fkit.hr Bacillus cereus has also been identified as a potent degrader, capable of completely removing amoxicillin within 14 days of incubation. tci-thaijo.org Other Bacillus species, in conjunction with Clostridium sp., have been effective under anaerobic conditions. mdpi.com
Bacterial consortia: Mixed aerobic microbial consortia in submerged biological aerated filters have achieved up to 50.8% removal of amoxicillin. sums.ac.ir The efficiency of these systems is often dependent on factors like hydraulic retention time and the initial concentration of the antibiotic. sums.ac.irbrieflands.com
Research has also focused on amoxicillin-resistant bacteria for bioremediation. ou.ac.lk Several strains, including Micrococcus luteus, Lactobacillus bulgaricus, and Enterobacter aerogenea, have been identified as potential degraders. sjp.ac.lk The degradation mechanism can be either intracellular or extracellular, involving enzymatic action. sjp.ac.lk
Fungal Degradation:
Fungi, such as Aspergillus flavus, have been shown to effectively biodegrade amoxicillin, utilizing it as a carbon source. High-performance liquid chromatography (HPLC) analysis has confirmed the breakdown of amoxicillin into different compounds by A. flavus. Fungi produce a variety of enzymes, including laccases and peroxidases, which are instrumental in the degradation of antibiotics. mdpi.combrjac.com.br For instance, manganese peroxidase extracted from white rot fungi has been shown to achieve 100% inactivation of amoxicillin. brjac.com.br
Table 1: Examples of Microorganisms Involved in Amoxicillin Bioremediation
| Microorganism | Type | Key Findings | Degradation Efficiency | Reference(s) |
|---|---|---|---|---|
| Bosea sp. Ads-6 | Bacterium | Utilizes amoxicillin as sole carbon and nitrogen source. | ~60% TOC removal | nih.gov |
| Bacillus subtilis | Bacterium | Effective at 0.2 mg/mL amoxicillin concentration. | 99.2% | fkit.hr |
| Pseudomonas aeruginosa | Bacterium | Degrades amoxicillin, though slower than B. subtilis in some studies. | Slower than B. subtilis | fkit.hr |
| Bacillus cereus | Bacterium | Completely removed amoxicillin at 60 ppm and 120 ppm. | 100% after 14 days | tci-thaijo.org |
| Enterobacter ludwigii | Bacterium | Degraded amoxicillin at 60 ppm and 120 ppm. | 75% | tci-thaijo.org |
| Enterobacter sp. | Bacterium | Degraded amoxicillin at 60 ppm and 120 ppm. | 80% | tci-thaijo.org |
| Aspergillus flavus | Fungus | Utilizes amoxicillin as its sole carbon source. | 91% at lowest concentration | |
| Bacterial Consortium | Mixed Bacteria | Used in a submerged biological aerated filter. | Up to 50.8% | sums.ac.ir |
| Pseudmonas sp. (SF1 & A12) | Bacteria | Aerobic degradation in sludge. | 93.4% (combined) | mdpi.com |
| Bacillus sp. (B) & Clostridium sp. (SANA) | Bacteria | Anaerobic degradation in sludge. | 93.4% (combined) | mdpi.com |
Enzymatic Degradation
The enzymatic degradation of amoxicillin primarily involves enzymes that can cleave the β-lactam ring, a core structural feature of this antibiotic. csic.es
β-Lactamases: These enzymes are a major contributor to the initial degradation of amoxicillin. nih.gov
Oxidoreductases: Enzymes like peroxidases and laccases have demonstrated the ability to degrade amoxicillin, often in the presence of a mediator like hydrogen peroxide (H2O2). brjac.com.brresearchgate.net For example, peroxidase achieved a 51% degradation of amoxicillin within 9 hours. brjac.com.br Manganese peroxidase and laccase have also shown significant removal efficiencies. brjac.com.br
Enzymatic treatment can serve as a pre-treatment step in bioreactors, enhancing the biodegradability of persistent compounds. brjac.com.br
Table 2: Research Findings on Enzymatic Degradation of Amoxicillin
| Enzyme | Source | Conditions | Degradation Efficiency | Reference(s) |
|---|---|---|---|---|
| Peroxidase | Not specified | 25 mg/L amoxicillin, with H2O2, 9 hours | ~51% | brjac.com.brresearchgate.net |
| Laccase | Not specified | Incubation for 24 hours | 72% | brjac.com.br |
| Manganese Peroxidase | White rot fungi | With 0.4 mM H2O2, 4 hours | 72.5% - 84.3% (for tetracyclines) | brjac.com.br |
| Manganese Peroxidase | White rot fungi | Not specified | 100% inactivation | brjac.com.br |
Phytoremediation
Phytoremediation is an emerging, cost-effective, and environmentally friendly approach that utilizes plants to remove contaminants from soil and water. encyclopedia.pubcas.cntandfonline.com Plants can absorb and metabolize antibiotics through their root systems, acting as "living filters". encyclopedia.pub
Floating Treatment Wetlands (FTWs): Vetiver grass (Vetiveria zizanioides) in FTWs has been shown to remove 83% of amoxicillin. tandfonline.comnih.gov The efficiency of FTWs can be significantly enhanced by intensification with biochar, nutrients, aeration, and amoxicillin-degrading bacteria, reaching up to 97% removal. tandfonline.comnih.govresearchgate.net This integrated approach also promotes plant growth and the persistence of beneficial bacteria. nih.gov
Plant Uptake and Metabolism: Plants can take up antibiotics and degrade them through various metabolic processes. encyclopedia.pub The effectiveness of phytoremediation is influenced by factors such as the plant species, the type of antibiotic, and nutrient concentrations. cas.cn While plants can accumulate small amounts of antibiotics, the risk of secondary pollution is generally considered minimal. cas.cnnih.gov
Phytoremediation holds promise for treating large areas of contaminated land and water bodies. encyclopedia.pub
Q & A
Q. What standardized protocols exist for assessing amoxicillin(1-) stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) should follow ICH Q1A guidelines. Use kinetic modeling (zero/first-order degradation) to calculate shelf-life. For acidic degradation, simulate gastric fluid (pH 1.2) and monitor hydrolysis products via LC-MS .
Advanced Research Questions
Q. How can researchers optimize experimental designs to study amoxicillin(1-)’s synergistic effects with β-lactamase inhibitors?
- Methodological Answer : Employ factorial design (e.g., 2² or 2³) to evaluate interaction effects between amoxicillin and clavulanate. Response surface methodology (RSM) can model optimal inhibitor ratios, validated via checkerboard assays and fractional inhibitory concentration (FIC) indices .
Q. What statistical approaches are appropriate for resolving contradictions in amoxicillin(1-)’s efficacy data against biofilm-forming pathogens?
- Methodological Answer : Use meta-analysis frameworks (e.g., random-effects models) to aggregate heterogeneous datasets. Assess publication bias via funnel plots and adjust for confounding variables (e.g., biofilm maturity, nutrient availability) using multivariate regression .
Q. How should researchers validate novel amoxicillin(1-) derivatives for overcoming bacterial resistance mechanisms?
- Methodological Answer : Screen derivatives against efflux pump-overexpressing and β-lactamase-producing strains. Use time-kill assays to confirm bactericidal activity and genomic sequencing (e.g., PCR for blaTEM, mecA genes) to identify resistance pathways. Compare MIC shifts (e.g., ≥4-fold reduction indicates efficacy) .
Q. What experimental design principles should guide investigations into amoxicillin(1-)’s photodegradation pathways in aquatic environments?
- Methodological Answer : Utilize a Box-Behnken design to optimize variables (pH, light intensity, dissolved organic matter). Monitor degradation products via high-resolution mass spectrometry (HRMS) and assess ecotoxicity using Vibrio fischeri bioluminescence assays .
Q. How can contradictory data on amoxicillin(1-)’s minimum inhibitory concentration (MIC) against multidrug-resistant strains be reconciled in meta-analyses?
- Methodological Answer : Apply subgroup stratification by bacterial species, inoculum size, and culture media. Use standardized CLSI/EUCAST breakpoints and sensitivity analysis to exclude outliers. Contradictions often arise from methodological variability (e.g., broth microdilution vs. agar dilution) .
Data Analysis & Reproducibility
Q. What are best practices for reporting amoxicillin(1-)’s pharmacokinetic parameters in preclinical studies?
- Methodological Answer : Include non-compartmental analysis (NCA) outputs: AUC₀–∞, Cₘₐₓ, t₁/₂, and volume of distribution (Vd). Use Phoenix WinNonlin for modeling and report intersubject variability (CV%) for bioavailability studies. Raw data (plasma concentration-time curves) should be archived in supplementary materials .
Q. How can researchers address batch-to-batch variability in amoxicillin(1-) synthesis for reproducible in vitro assays?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction temperature and catalyst loading. Use statistical process control (SPC) charts to monitor purity and yield, ensuring ±3σ consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
